molecular formula C7H8ClNO B1322902 (4-Chloro-6-methylpyridin-2-yl)methanol CAS No. 98280-32-1

(4-Chloro-6-methylpyridin-2-yl)methanol

Cat. No.: B1322902
CAS No.: 98280-32-1
M. Wt: 157.6 g/mol
InChI Key: XNIABQWETIDWCR-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyridin-2-yl)methanol ( 98280-32-1) is a pyridine-based chemical building block with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . This compound is a versatile intermediate in organic synthesis and pharmaceutical research, particularly valuable for constructing more complex molecules due to the reactivity of its chloro and hydroxymethyl functional groups . It is typically stored in a cold, inert atmosphere between 2-8°C to maintain stability . Researchers utilize this compound under specific handling precautions, as it is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-chloro-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIABQWETIDWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627845
Record name (4-Chloro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98280-32-1
Record name (4-Chloro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of (4-Chloro-6-methylpyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of (4-Chloro-6-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's signature across various analytical techniques, grounded in established scientific principles. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. Furthermore, this guide outlines detailed experimental protocols for data acquisition, ensuring a self-validating framework for laboratory application.

Molecular Structure and Overview

This compound possesses a substituted pyridine core, a heterocyclic motif of significant interest in medicinal chemistry. The strategic placement of a chloro, a methyl, and a hydroxymethyl group dictates its electronic and structural characteristics, which are in turn reflected in its spectroscopic data. Understanding these data is paramount for confirming its identity, assessing its purity, and elucidating its role in subsequent chemical transformations.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides a complete structural assignment. All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on analysis of similar pyridine derivatives.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5~7.15s-1H
H3~7.05s-1H
-CH₂OH~4.70s-2H
-OH~3.50 (broad)s-1H
-CH₃~2.50s-3H

Causality of Chemical Shifts and Multiplicities:

  • Aromatic Protons (H3, H5): The protons on the pyridine ring appear in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the chlorine atom deshields these protons, shifting them downfield.[2] Due to the substitution pattern, the typical ortho, meta, and para couplings are absent, resulting in two singlets for H3 and H5.

  • Methylene Protons (-CH₂OH): These protons are adjacent to both the aromatic ring and an electronegative oxygen atom, placing their signal around 4.70 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet due to chemical exchange.

  • Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is expected to resonate at approximately 2.50 ppm, appearing as a sharp singlet.

Predicted ¹³C NMR and DEPT Spectra (125 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum will display seven signals, corresponding to each unique carbon atom in the molecule. DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 DEPT-90
C2~160No SignalNo Signal
C6~158No SignalNo Signal
C4~148No SignalNo Signal
C3~122PositivePositive
C5~120PositivePositive
-CH₂OH~65NegativeNo Signal
-CH₃~24PositiveNo Signal

Interpretation of ¹³C and DEPT Spectra:

  • Quaternary Carbons (C2, C4, C6): These carbons, directly bonded to substituents other than hydrogen, will appear in the ¹³C spectrum but will be absent in both DEPT-135 and DEPT-90 spectra. Their chemical shifts are influenced by the attached heteroatoms and substituents.[1]

  • Methine Carbons (C3, C5): The two CH carbons of the pyridine ring will show positive signals in both DEPT-135 and DEPT-90 spectra.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will be observed as a negative signal in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.[3]

  • Methyl Carbon (-CH₃): The methyl carbon will give a positive signal in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.

2D NMR Spectroscopy: Structural Elucidation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no cross-peaks are expected in the COSY spectrum due to the absence of vicinal or geminal proton-proton couplings.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms.[5] Expected correlations are:

    • C3 ↔ H3

    • C5 ↔ H5

    • -CH₂OH ↔ -CH₂OH protons

    • -CH₃ ↔ -CH₃ protons

H3 H3 (~7.05 ppm) C3 C3 (~122 ppm) H3->C3 HSQC H5 H5 (~7.15 ppm) C5 C5 (~120 ppm) H5->C5 HSQC CH2 -CH₂- (~4.70 ppm) C_CH2 -CH₂OH (~65 ppm) CH2->C_CH2 HSQC CH3 -CH₃ (~2.50 ppm) C_CH3 -CH₃ (~24 ppm) CH3->C_CH3 HSQC

Caption: Predicted key HSQC correlations for this compound.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between carbons and protons, which is essential for piecing together the molecular skeleton.[5] Key expected correlations include:

    • -CH₃ protons ↔ C6 and C5

    • -CH₂OH protons ↔ C2 and C3

    • H3 ↔ C2, C4, and -CH₂OH carbon

    • H5 ↔ C4 and C6

H3 H3 C2 C2 H3->C2 C4 C4 H3->C4 C_CH2 -CH₂OH H3->C_CH2 H5 H5 H5->C4 C6 C6 H5->C6 CH2 -CH₂- CH2->C2 C3 C3 CH2->C3 CH3 -CH₃ C5 C5 CH3->C5 CH3->C6 cluster_workflow NMR Sample Preparation and Data Acquisition Workflow A 1. Sample Preparation ~10-20 mg of this compound is dissolved in ~0.7 mL of CDCl₃ containing TMS. B 2. Transfer to NMR Tube The solution is transferred to a clean, dry 5 mm NMR tube. A->B C 3. Spectrometer Setup The NMR tube is placed in the spectrometer. Lock, tune, and shim the instrument. B->C D 4. 1D Spectra Acquisition Acquire ¹H, ¹³C, DEPT-90, and DEPT-135 spectra. C->D E 5. 2D Spectra Acquisition Acquire COSY, HSQC, and HMBC spectra. D->E F 6. Data Processing Apply Fourier transform, phase correction, and baseline correction. Calibrate spectra to TMS at 0.00 ppm. E->F

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to optimize the magnetic field homogeneity.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire the broadband proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

    • DEPT: Run standard DEPT-90 and DEPT-135 pulse programs to differentiate carbon types.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum.

    • HSQC: Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for a one-bond ¹J(C,H) of ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectrum Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. [6][7]2. Pellet Formation: Transfer a portion of the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Mass Spectrum Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.

  • Ionization: The sample is ionized using a standard electron ionization source, typically at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. This guide has detailed the predicted spectroscopic data, offering a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The provided protocols ensure that high-quality, reproducible data can be obtained, upholding the principles of scientific integrity and trustworthiness in drug development and chemical research.

References

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, November 3). Introduction to HMBC. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

Sources

Decoding the Signature of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the NMR Spectral Data of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for the compound (4-Chloro-6-methylpyridin-2-yl)methanol. This molecule is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its structural features, as elucidated by NMR spectroscopy, is critical for researchers, scientists, and drug development professionals. This document offers a comprehensive exploration of the predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and analysis of substituent effects on the pyridine ring.

Molecular Structure and Predicted NMR Active Nuclei

This compound possesses a substituted pyridine core, a common motif in medicinal chemistry. The molecular formula is C₇H₈ClNO, and its molecular weight is approximately 157.60 g/mol .[2][3] The key structural features influencing its NMR spectra are the electron-withdrawing chloro group at the 4-position, the electron-donating methyl group at the 6-position, and the hydroxymethyl group at the 2-position. These substituents create a unique electronic environment for each proton and carbon atom in the molecule, resulting in a distinct and predictable NMR fingerprint.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and proton atoms for spectral assignment.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by the electron density around the protons. Electronegative atoms like chlorine and nitrogen deshield nearby protons, causing them to appear at a higher chemical shift (downfield).[4] Conversely, electron-donating groups like the methyl group cause shielding, shifting signals to a lower chemical shift (upfield).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-37.2 - 7.4Singlet (s)1H-Located between the chloro and hydroxymethyl groups, its signal is expected to be a singlet due to the absence of adjacent protons.
H-56.9 - 7.1Singlet (s)1H-Situated between the chloro and methyl groups, it will also appear as a singlet. The electron-donating methyl group will likely shift this proton slightly upfield compared to H-3.
-CH₂OH (H-7)4.6 - 4.8Singlet (s)2H-These methylene protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet.
-OH2.5 - 4.0Broad Singlet (br s)1H-The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and can exchange with D₂O.[4]
-CH₃ (H-8)2.4 - 2.6Singlet (s)3H-The methyl protons are attached to the pyridine ring and will appear as a singlet in a typical upfield region for methyl groups on an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The chemical shifts are highly sensitive to the electronic effects of substituents. Carbons attached to electronegative atoms or participating in double bonds are significantly deshielded and appear downfield.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2158 - 162Attached to the nitrogen and the hydroxymethyl group, this carbon is expected to be significantly downfield.
C-3118 - 122This carbon is adjacent to the chloro-substituted carbon and is expected to be in the aromatic region.
C-4148 - 152Directly bonded to the electronegative chlorine atom, this carbon will be strongly deshielded.
C-5120 - 124This carbon is adjacent to the methyl-substituted carbon and is expected in the aromatic region, likely slightly upfield compared to an unsubstituted pyridine C-3/C-5.
C-6155 - 159Attached to the nitrogen and the methyl group, this carbon will be downfield.
-CH₂OH (C-7)62 - 66The carbon of the hydroxymethyl group is attached to an oxygen atom, causing a downfield shift into the 60-70 ppm range.
-CH₃ (C-8)22 - 26The methyl carbon will appear in the typical upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[7]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[8]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the TMS signal at 0 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms instrument Instrument Setup (Tune & Shim) add_tms->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate reference Referencing integrate->reference

Figure 2. Experimental workflow for NMR data acquisition and processing.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[7][9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, no cross-peaks are expected in the aromatic region as the ring protons are not adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the H-3, H-5, H-7, and H-8 proton signals to their corresponding carbon signals (C-3, C-5, C-7, and C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (C-2, C-4, C-6). For example, the methyl protons (H-8) would show correlations to C-6 and C-5.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed structural fingerprint of this important chemical intermediate. By understanding the influence of the chloro, methyl, and hydroxymethyl substituents on the pyridine ring, researchers can confidently identify this compound and assess its purity. The application of standard and advanced NMR techniques, as outlined in this guide, is essential for the rigorous characterization required in pharmaceutical and chemical research.

References

  • Chem-Impex. 4-Chloro-2-pyridinemethanol. [Link]

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

  • PubChem. (4-Chloropyridin-2-yl)methanol. [Link]

  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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(4-Chloro-6-methylpyridin-2-yl)methanol stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of (4-Chloro-6-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in the synthesis of a wide array of compounds with potential applications in the pharmaceutical and agrochemical industries. The presence of a chlorinated pyridine ring functionalized with a methyl and a hydroxymethyl group provides a versatile scaffold for the development of novel bioactive molecules. The stability and reactivity of this compound are of paramount importance, as its degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final products.[1] This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on its chemical structure and the known behavior of related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 98280-32-1[2][3]
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [2]
Boiling Point 245.8 ± 35.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Appearance Solid (form may vary)

Fundamental Stability Considerations

While specific stability data for this compound is not extensively available in public literature, an understanding of its potential reactivity can be derived from its structural features.

Structural Analysis and Potential Reactivity

The this compound molecule contains several functional groups that influence its stability:

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which generally imparts a degree of stability. However, the nitrogen atom can also be a site for protonation or alkylation, and the ring can be susceptible to nucleophilic attack under certain conditions.

  • Chloro Substituent: The chloro group is an electron-withdrawing group that can influence the reactivity of the pyridine ring. Chlorinated aromatic compounds are known to be susceptible to photolytic degradation.[4]

  • Hydroxymethyl Group: The primary alcohol functional group is a key site for reactivity. It is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid.[5] Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution reactions.[6]

  • Methyl Group: The methyl group is generally stable but can influence the electronic properties of the pyridine ring.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible for this compound:

  • Oxidation: The hydroxymethyl group is the most likely site for oxidation. Mild oxidizing agents can convert it to the corresponding aldehyde, (4-chloro-6-methylpyridin-2-yl)carbaldehyde. Stronger oxidizing conditions can lead to the formation of the carboxylic acid, 4-chloro-6-methylpyridine-2-carboxylic acid.[5]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of chlorinated aromatic compounds.[4] This could involve the cleavage of the carbon-chlorine bond or other reactions involving the aromatic ring.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to the formation of various degradation products through complex reaction pathways. Similar pyridine compounds are known to decompose at high temperatures, releasing carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

  • Acid/Base-Catalyzed Degradation: In strongly acidic solutions, the hydroxyl group can be protonated, making it a good leaving group and susceptible to nucleophilic substitution. While the alcohol itself is not prone to hydrolysis, extreme pH conditions could potentially lead to degradation. Forced degradation studies on related pyridine compounds often involve acidic and basic conditions to assess this susceptibility.[8]

Degradation Pathways cluster_main This compound cluster_degradation Potential Degradation Products A This compound B (4-chloro-6-methylpyridin-2-yl)carbaldehyde A->B Oxidation (mild) D Photodegradation Products A->D UV Light E Thermal Decomposition Products A->E High Temperature C 4-chloro-6-methylpyridine-2-carboxylic acid B->C Oxidation (strong) Forced Degradation Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome A Sample of this compound B Thermal A->B C Photolytic A->C D Acidic/Basic Hydrolysis A->D E Oxidative A->E F Stability-Indicating HPLC Method B->F C->F D->F E->F G Identify and Quantify Degradants F->G H Stability Profile and Degradation Pathway G->H

Sources

A Comprehensive Technical Guide to the Safe Handling of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for (4-Chloro-6-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally related compounds and best practices in chemical hygiene to ensure a self-validating system of laboratory safety. This document is intended to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Understanding the Compound: A Profile of this compound

This compound is a substituted pyridine derivative. Its chemical structure, featuring a chlorinated pyridine ring with a methyl and a hydroxymethyl group, suggests its potential for reactivity and biological activity, making it a valuable building block in medicinal chemistry. However, these same structural features necessitate a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is limited, analysis of its functional groups and data from analogous structures allows for a robust safety assessment.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC7H8ClNO[1]
Molecular Weight157.6 g/mol [1][2]
Boiling Point245.8±35.0 °C at 760 mmHg[1]
Density1.3±0.1 g/cm3 [1]
Flash Point102.4±25.9 °C[1]

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar chlorinated and methoxy-substituted pyridines are harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The primary routes of exposure are inhalation, skin and eye contact, and ingestion. The causality behind these hazards lies in the chemical's ability to interact with biological tissues. The chloro- and pyridine functionalities can contribute to its reactivity, while its potential to be absorbed through the skin or inhaled as dust or aerosol necessitates stringent control measures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental exposure.[5]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist but a scientifically informed decision based on the specific risks.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator is required.[5]

Safe Handling and Storage: Procedural Integrity

Adherence to standardized protocols is paramount for preventing accidents.

4.1. Handling

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[5]

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[4][7]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][8]

  • Grounding: For transfers of larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[6]

4.2. Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]

  • Incompatibilities: Store away from strong oxidizing agents.[7]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

Emergency Procedures: A Validated Response Plan

A well-rehearsed emergency plan is a self-validating system for mitigating the consequences of an incident.

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

5.2. Spill Response

A chemical spill should be treated as a serious incident requiring a calm and methodical response.

Workflow for a Minor Chemical Spill

Caption: A stepwise workflow for managing a minor chemical spill.

Disposal Considerations: Environmental Stewardship

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9][12] Do not allow the product to enter drains or waterways.[3]

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the scientific principles behind them. By integrating the knowledge of its potential hazards with robust engineering controls, appropriate personal protective equipment, and well-defined procedures, researchers can confidently and safely utilize this valuable compound in the pursuit of scientific advancement. This guide serves as a living document, to be integrated into your laboratory's specific chemical hygiene plan and reviewed regularly.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%. Retrieved from [Link]

  • Methanex Corporation. SAFETY DATA SHEET. Retrieved from [Link]

  • MilliporeSigma. (2023). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Retrieved from [Link]

  • Airgas. (2022, March 18). Methanol. Retrieved from [Link]

  • Al-Khafaji, M. Q., Al-Ani, A. K., & Al-Thwani, A. N. (2024). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Toxics, 12(1), 53. MDPI. Retrieved from [Link]

  • ChemSrc. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. StatPearls. Retrieved from [Link]

  • GOV.UK. Incident management: methanol. Retrieved from [Link]

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(4-Chloro-6-methylpyridin-2-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-6-methylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including a reactive hydroxymethyl group and a chlorinated pyridine ring, make it a versatile intermediate in the synthesis of a wide range of more complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, commercial availability, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The chlorinated pyridine motif is a common feature in many biologically active compounds, and the presence of both a nucleophilic hydroxyl group and a site for potential cross-coupling reactions (the chloro group) allows for diverse synthetic transformations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 1023233-83-3N/A
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 245.8 ± 35.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Purity Typically ≥97%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding carboxylic acid or ester. Below is a representative, detailed protocol for its synthesis, based on established chemical principles.

Experimental Protocol: Synthesis via Reduction of a Carboxylic Acid Intermediate

This protocol outlines a two-step process starting from 2-amino-4-chloro-6-methylpyridine.

Step 1: Diazotization and Hydrolysis to form 4-chloro-6-methylpicolinic acid

The initial step involves the conversion of the amino group of 2-amino-4-chloro-6-methylpyridine to a carboxylic acid via a diazonium salt intermediate, followed by hydrolysis.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Dissolve 2-amino-4-chloro-6-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the cooled reaction mixture while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

  • Hydrolysis: After the addition is complete, the reaction mixture is gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding carboxylic acid.

  • Work-up: The resulting 4-chloro-6-methylpicolinic acid can be isolated by adjusting the pH of the solution to its isoelectric point, causing the product to precipitate. The solid is then collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 4-chloro-6-methylpicolinic acid to this compound

The second step involves the reduction of the carboxylic acid to the primary alcohol.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-chloro-6-methylpicolinic acid in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), is slowly added to the suspension. This step is highly exothermic and should be performed with caution, maintaining a low temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, the excess reducing agent is carefully quenched by the slow addition of water or an aqueous solution of a mild acid, again at a low temperature.

  • Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Diazotization and Hydrolysis cluster_step2 Step 2: Reduction A 2-Amino-4-chloro-6-methylpyridine B Diazonium Salt Intermediate A->B NaNO2, H2SO4, 0-5 °C C 4-Chloro-6-methylpicolinic acid B->C H2O, Heat D 4-Chloro-6-methylpicolinic acid E This compound D->E 1. LiAlH4, THF 2. H2O quench

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a prevalent class of heterocycles in medicinal chemistry, and this compound serves as a key intermediate for the synthesis of various pharmaceutical agents.[2] The chlorine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to build more complex molecular architectures.

Hypothetical Experimental Workflow: Synthesis of a Kinase Inhibitor

This hypothetical workflow illustrates how this compound could be utilized in the synthesis of a potential kinase inhibitor.

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde is a key electrophile for subsequent reactions.

  • Coupling Reaction: The chloro-substituent on the pyridine ring is then subjected to a Suzuki coupling reaction with a boronic acid derivative containing a pharmacophore relevant for kinase inhibition (e.g., an indole or quinoline moiety). This step builds the core scaffold of the target molecule.

  • Reductive Amination: The aldehyde functional group is then reacted with a primary or secondary amine via reductive amination. This step introduces a side chain that can be designed to interact with specific amino acid residues in the kinase active site.

  • Final Product: The resulting molecule represents a potential kinase inhibitor, with its structure derived from the versatile starting material, this compound.

Experimental_Workflow A This compound B Oxidation to Aldehyde A->B MnO2 or DMP C Suzuki Coupling B->C Indole-boronic acid, Pd catalyst D Reductive Amination C->D Amine, NaBH(OAc)3 E Final Kinase Inhibitor D->E

Caption: Experimental workflow for a hypothetical kinase inhibitor.

Commercial Suppliers

This compound is available from a variety of commercial suppliers. Researchers should always verify the purity and specifications of the compound from their chosen supplier to ensure it meets the requirements of their specific application.

SupplierPurityAvailable Quantities
Shanghai Aladdin Biochemical Technology Co., LTD. 97.0%100mg
Shanghai Nianxing Industrial Co., Ltd. 97.0%Inquire
ChemicalBook N/AMultiple suppliers listed
Biosynth N/AInquire

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Based on data for similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed.[4][5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it an important tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

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  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of (4-Chloro-6-methylpyridin-2-yl)methanol

This compound is a key heterocyclic building block in modern synthetic chemistry. Its substituted pyridine framework is a privileged scaffold found in a multitude of biologically active compounds and advanced materials. The presence of a chlorine atom, a methyl group, and a hydroxymethyl group at specific positions (C4, C6, and C2, respectively) offers three distinct points for further chemical modification. This trifunctional nature makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the discovery of novel pharmaceuticals where precise structure-activity relationships are paramount. For instance, related pyridine carboxaldehyde thiosemicarbazones have been investigated for their potent inhibition of ribonucleotide reductase, a critical enzyme in DNA synthesis, highlighting the therapeutic potential of this class of compounds[1]. This guide provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of this important intermediate via the chemoselective reduction of its corresponding aldehyde.

Synthetic Strategy: From Aldehyde to Alcohol

The most direct and efficient route to synthesize this compound is through the reduction of the commercially available starting material, 4-chloro-6-methylpyridine-2-carboxaldehyde. This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group into a primary alcohol.

The choice of reducing agent is critical for the success of this synthesis. While powerful reagents like lithium aluminum hydride (LiAlH₄) can achieve this reduction, they are notoriously reactive, pyrophoric, and react violently with protic solvents like water or alcohols[2]. A superior choice for this application is sodium borohydride (NaBH₄) . NaBH₄ is a mild and selective reducing agent that is stable in alcoholic solvents, making it significantly safer and easier to handle. It readily reduces aldehydes and ketones while typically leaving more robust functional groups like esters or amides untouched, ensuring high chemoselectivity[3][4].

The overall workflow is summarized in the diagram below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Start Dissolve Aldehyde in Methanol Cool Cool to 0-5 °C (Ice Bath) Start->Cool Ensure complete dissolution Add_NaBH4 Portion-wise Addition of Sodium Borohydride Cool->Add_NaBH4 Stir Stir at 0-5 °C Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor ~1-2 hours Quench Quench with Water Monitor->Quench Reaction complete Concentrate Remove Methanol (Reduced Pressure) Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify via Column Chromatography or Recrystallization Evaporate->Purify Final_Product Obtain Pure This compound Purify->Final_Product

Caption: High-level experimental workflow for the synthesis.

The "Why": Mechanistic Insights into the Reduction

Understanding the reaction mechanism is key to troubleshooting and optimizing the protocol. The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as the source of the hydride. The hydride attacks the partially positive carbon atom of the carbonyl group.

  • Alkoxide Formation: This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate, which is stabilized by the solvent.

  • Protonation: In the final work-up step (or from the protic methanol solvent), the negatively charged oxygen of the alkoxide is protonated to yield the final primary alcohol product.

This two-step process is highly efficient and forms the basis of this synthetic protocol[3][5][6].

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Reagents
Reagent NameFormulaMW ( g/mol )Molar Eq.Amount (Example Scale)PurposeSupplier Example
4-Chloro-6-methylpyridine-2-carboxaldehydeC₇H₆ClNO155.581.05.00 g (32.1 mmol)Starting MaterialSigma-Aldrich
Sodium Borohydride (NaBH₄)NaBH₄37.831.21.45 g (38.3 mmol)Reducing AgentSigma-Aldrich
Methanol (MeOH), AnhydrousCH₃OH32.04-100 mLSolventFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~300 mLExtraction SolventVWR Chemicals
Deionized WaterH₂O18.02-~200 mLQuenching/Washing-
Brine (Saturated NaCl solution)NaCl(aq)--~50 mLWashing-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededDrying AgentAcros Organics
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-6-methylpyridine-2-carboxaldehyde (5.00 g, 32.1 mmol). Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this temperature is crucial as the addition of NaBH₄ is exothermic.

  • Addition of Reducing Agent: Once the solution is cooled, begin adding sodium borohydride (1.45 g, 38.3 mmol) in small portions over 20-30 minutes. Causality Note: Portion-wise addition prevents a rapid temperature increase and controls the rate of hydrogen gas evolution, a byproduct of NaBH₄ reacting with methanol.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (~50 mL) while the flask is still in the ice bath. This will decompose any remaining NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Causality Note: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for efficient separation. Multiple extractions ensure maximum recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white to off-white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product with high purity. The expected yield is typically in the range of 90-98%.

Product Characterization

The identity and purity of the synthesized this compound (MW: 157.60 g/mol ) should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of all expected protons and their chemical environment. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the CH₂OH group (~4.7 ppm) and the OH proton are key indicators of a successful reaction.

  • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a reactive chemical. It is a flammable solid and can react with water or acids to produce flammable hydrogen gas. Avoid contact with strong oxidizing agents.

  • Solvents: Methanol and ethyl acetate are flammable liquids. Keep them away from ignition sources. Methanol is toxic by inhalation, ingestion, and skin absorption.

References

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google P
  • CN105085378A - Synthetic method of 4-(chloromethyl)
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 17). Alcohols from Carbonyl Compounds: Reduction. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Chemguide. Reduction of carboxylic acids. [Link]

  • Sartori, G. et al. (1989). Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones. Biochemical Pharmacology, 38(1), 105-111. [Link]

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The Versatile Virtuoso: (4-Chloro-6-methylpyridin-2-yl)methanol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (4-Chloro-6-methylpyridin-2-yl)methanol has emerged as a highly valuable and versatile intermediate, particularly in the realms of medicinal chemistry and drug development. Its unique structural features—a reactive chloro-substituted pyridine ring and a primary alcohol—offer two distinct points for diverse chemical modifications. This dual functionality allows for the sequential or orthogonal introduction of various molecular fragments, making it a cornerstone in the synthesis of numerous biologically active compounds, most notably as a key precursor to the BRAF inhibitor Vemurafenib.

This comprehensive guide provides an in-depth exploration of the applications of this compound. We will delve into the mechanistic underpinnings of its key transformations, present detailed and field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full synthetic potential of this important molecule.

Chemical Properties and Reactivity Profile

This compound is a solid at room temperature and is commercially available from various suppliers, typically with a purity of 97% or higher.[1] The molecule's reactivity is dictated by its two primary functional groups:

  • The 4-Chloro Substituent: The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack.

  • The 2-Hydroxymethyl Group: The primary alcohol at the C2 position can undergo a variety of transformations, including oxidation to the corresponding aldehyde, esterification, and etherification, providing another avenue for molecular diversification.

This application note will focus on the most impactful and widely utilized transformations of this building block.

Application I: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C4 position of this compound makes it an ideal substrate for a range of these transformations.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organohalide and a boronic acid or ester.[2] This reaction is particularly valuable for the synthesis of complex pharmaceutical intermediates.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency, especially with electron-deficient heteroaryl chlorides. For substrates like this compound, a catalyst system that is both active and resistant to inhibition by the pyridine nitrogen is essential. Microwave-assisted protocols have been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from procedures for similar chloropyridine substrates.[3][5]

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.601.01.0
Phenylboronic Acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Procedure:

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-phenyl-6-methylpyridin-2-yl)methanol.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ in Dioxane/Water microwave Microwave Irradiation (120°C, 15-30 min) reagents->microwave workup Aqueous Workup & Extraction with Ethyl Acetate microwave->workup purification Column Chromatography workup->purification product (4-Phenyl-6-methylpyridin-2-yl)methanol purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is instrumental in the synthesis of conjugated systems and complex natural products.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is a representative procedure for the Sonogashira coupling of this compound.[8][9]

Table 2: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.601.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (158 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (4-(phenylethynyl)-6-methylpyridin-2-yl)methanol.

Application II: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the C4 position. This allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles.

Amination Reactions

The displacement of the C4-chloride with an amine is a key step in the synthesis of many bioactive molecules. This can be achieved through direct nucleophilic substitution, often requiring elevated temperatures, or via copper- or palladium-catalyzed amination reactions which can proceed under milder conditions.[10]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity. The rate of this reaction is enhanced by the electron-withdrawing effect of the pyridine nitrogen.

Experimental Protocol: Amination with Morpholine

This is a general procedure for the nucleophilic aromatic substitution of the chloro group with an amine.

Table 3: Reagents and Materials for Amination

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.601.01.0
Morpholine87.122.02.0
N,N-Dimethylformamide (DMF)-5 mL-
Potassium Carbonate (K₂CO₃)138.211.51.5

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (158 mg, 1.0 mmol) in N,N-dimethylformamide (5 mL).

  • Add morpholine (0.17 mL, 2.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (4-(morpholino)-6-methylpyridin-2-yl)methanol.

Logical Relationship Diagram: SNAr Mechanism

SNAr_Mechanism start This compound addition Nucleophilic Attack at C4 start->addition nucleophile Nucleophile (e.g., Amine) nucleophile->addition intermediate Meisenheimer Complex (Resonance Stabilized) addition->intermediate elimination Elimination of Chloride Ion intermediate->elimination product Substituted Product elimination->product

Caption: Key steps in the SNAr mechanism.

Application III: Transformations of the Hydroxymethyl Group

The primary alcohol at the C2 position provides a versatile handle for further functionalization.

Oxidation to the Aldehyde

The hydroxymethyl group can be oxidized to the corresponding aldehyde, 4-chloro-6-methylpicolinaldehyde, a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and oximes. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically employed to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation with Manganese Dioxide

Table 4: Reagents and Materials for Oxidation

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.601.01.0
Activated Manganese Dioxide (MnO₂)86.9410.010.0
Dichloromethane (DCM)-20 mL-

Step-by-Step Procedure:

  • To a stirred suspension of activated manganese dioxide (870 mg, 10.0 mmol) in dichloromethane (20 mL), add a solution of this compound (158 mg, 1.0 mmol) in dichloromethane (5 mL).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield 4-chloro-6-methylpicolinaldehyde, which can often be used in the next step without further purification.

Williamson Ether Synthesis

The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.[11][12]

Experimental Protocol: O-Methylation

Table 5: Reagents and Materials for O-Methylation

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.601.01.0
Sodium Hydride (NaH, 60% dispersion in oil)24.001.21.2
Methyl Iodide (CH₃I)141.941.11.1
Tetrahydrofuran (THF), anhydrous-10 mL-

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (48 mg of 60% dispersion, 1.2 mmol) in anhydrous tetrahydrofuran (5 mL) at 0°C under an inert atmosphere, add a solution of this compound (158 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide (0.07 mL, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 4-chloro-2-(methoxymethyl)-6-methylpyridine.

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for the construction of complex and functionally diverse molecules. Its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at the C4-position, combined with the versatility of the hydroxymethyl group at the C2-position, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this valuable intermediate.

References

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3389. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
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  • Fleckenstein, C. A., & Plenio, H. (2013). A general, practical palladium-catalyzed cyanation of (hetero) aryl chlorides and bromides. Organic letters, 15(16), 4266-4269.
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  • Nolan, S. P., & Cazin, C. S. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC= N-Heterocyclic Carbene) Complexes. Dalton Transactions, 47(21), 7165-7176.
  • Al-Sanea, M. M., & Abdelgawad, M. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS omega, 8(49), 46865-46881.
  • Wang, C., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of organic chemistry, 85(11), 7146-7157.
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  • Oestreich, M., & Straub, B. F. (2018). Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. Organic letters, 20(15), 4561-4564.
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  • Zhang, X., & Ready, J. M. (2018). Palladium-catalyzed cyanation of aryl halides with in situ generated CN− from ClCF2H and NaNH2. Organic chemistry frontiers, 5(18), 2694-2697.

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Application Notes and Protocols for the Oxidation of (4-Chloro-6-methylpyridin-2-yl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Aldehydes in Drug Discovery

Substituted pyridine aldehydes are pivotal building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Specifically, 4-chloro-6-methylpyridine-2-carbaldehyde is a key intermediate for the synthesis of novel therapeutic agents. Its controlled and efficient synthesis from the corresponding alcohol, (4-Chloro-6-methylpyridin-2-yl)methanol, is a critical step in the drug development pipeline. This document provides a detailed guide for researchers, chemists, and drug development professionals on the selective oxidation of this substrate, exploring various methodologies and offering in-depth, field-proven protocols.

Choosing the Right Oxidation Method: A Comparative Overview

The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. For a substrate like this compound, which contains a potentially sensitive heterocyclic ring, mild and selective oxidation methods are paramount. Below is a comparative analysis of several widely-used and effective oxidation protocols.

Oxidation Method Oxidizing Agent/System Typical Temperature Key Advantages Potential Considerations
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine-78 °C to room temp.High yields, mild conditions, avoids heavy metals.[1]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperatureMild, neutral conditions, short reaction times, commercially available reagent.[2][3]DMP is shock-sensitive, stoichiometric iodine waste.
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Room temp. to refluxExcellent for benzylic and allylic alcohols, heterogeneous (easy workup).Requires a large excess of reagent, activity can vary.
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)0 °C to room temp.Catalytic use of TEMPO, environmentally benign co-oxidant.[4][5]Can be sensitive to substrate scope, requires careful pH control.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these oxidations is crucial for troubleshooting and optimizing reaction conditions.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the formation of a reactive chlorosulfonium salt from DMSO and oxalyl chloride.[1][6][7] This species then reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered base, typically triethylamine, generates a sulfur ylide, which undergoes an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1]

Swern_Mechanism DMSO DMSO Chlorosulfonium Chlorosulfonium Salt DMSO->Chlorosulfonium + Oxalyl Chloride OxalylChloride Oxalyl Chloride Alcohol (4-Chloro-6-methyl pyridin-2-yl)methanol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Chlorosulfonium Salt Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine Triethylamine Triethylamine Aldehyde 4-Chloro-6-methyl pyridine-2-carbaldehyde Ylide->Aldehyde Intramolecular Elimination Byproducts Dimethyl Sulfide + Triethylammonium Chloride Ylide->Byproducts

Caption: Swern Oxidation Workflow.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane. The reaction begins with the substitution of an acetate ligand on the iodine with the alcohol.[2][8] An acetate ion then acts as a base to deprotonate the intermediate, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[8]

DMP_Mechanism Alcohol (4-Chloro-6-methyl pyridin-2-yl)methanol Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Aldehyde 4-Chloro-6-methyl pyridine-2-carbaldehyde Intermediate->Aldehyde Concerted Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Caption: Dess-Martin Oxidation Pathway.

Detailed Experimental Protocols

The following protocols are provided as detailed guides for the oxidation of this compound. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Swern Oxidation

This protocol is adapted from established procedures for the Swern oxidation of primary alcohols.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Three-neck round-bottom flask equipped with a stir bar, thermometer, and two dropping funnels under a nitrogen atmosphere.

Procedure:

  • Preparation of the Activated DMSO: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Addition of the Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution via the second dropping funnel over 20 minutes, maintaining the internal temperature below -65 °C. Stir the reaction mixture for 30 minutes at -78 °C.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture over 10 minutes, keeping the temperature at -78 °C. After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour. Once at room temperature, add water to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 1 M HCl solution, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on the general procedure for DMP oxidations.[3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid byproducts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel. A common workup issue with DMP oxidations is the removal of the iodinane byproduct; a thorough aqueous wash with sodium thiosulfate is crucial.[9]

Product Characterization

  • ¹H NMR (CDCl₃): The aldehyde proton is expected to appear as a singlet around δ 10.0 ppm. The aromatic protons on the pyridine ring will appear in the δ 7.0-8.0 ppm region, and the methyl protons as a singlet around δ 2.6 ppm.[10]

  • ¹³C NMR (CDCl₃): The carbonyl carbon of the aldehyde is expected to be in the δ 190-200 ppm range. The pyridine ring carbons will appear between δ 120-160 ppm, and the methyl carbon around δ 20-25 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₆ClNO).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹.

Troubleshooting and Considerations

  • Over-oxidation: While the described methods are selective for aldehyde formation, prolonged reaction times or elevated temperatures can lead to the formation of the corresponding carboxylic acid. Careful monitoring of the reaction by TLC is essential.

  • Stability of the Aldehyde: Pyridine aldehydes can be susceptible to air oxidation and polymerization upon storage. It is recommended to store the purified product under an inert atmosphere at low temperatures.

  • Work-up of Swern Oxidation: The generation of dimethyl sulfide requires conducting the reaction in a well-ventilated fume hood. The quenching and work-up steps should be performed carefully to manage the exotherm and gas evolution.

  • Purity of DMP: The Dess-Martin Periodinane reagent can be sensitive to moisture. Using a high-quality, dry reagent is crucial for reproducible results.

Conclusion

The oxidation of this compound to 4-chloro-6-methylpyridine-2-carbaldehyde is a key transformation in the synthesis of various pharmaceutical targets. Both the Swern and Dess-Martin oxidation methods offer reliable and high-yielding pathways to the desired aldehyde under mild conditions. The choice between these methods will depend on the available equipment (cryogenic setup for Swern) and the scale of the reaction. Careful execution of the provided protocols, coupled with diligent reaction monitoring and appropriate work-up procedures, will ensure the successful synthesis of this valuable synthetic intermediate.

References

  • NROChemistry. Swern Oxidation: Reaction Mechanism. NROChemistry. Available at: [Link].

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  • Organic Chemistry Tutor. Swern Oxidation. Organic Chemistry Tutor. Available at: [Link].

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  • Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(0).
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  • De Luca, L., et al. (2001).
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Application Notes and Protocols: Esterification Reactions of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of (4-Chloro-6-methylpyridin-2-yl)methanol. It details various methodologies, including Fischer, Steglich, and acyl chloride-mediated esterifications, explaining the mechanistic principles and rationale behind protocol selection. The content is structured to provide actionable, step-by-step protocols, ensuring scientific integrity and reproducibility for the synthesis of these valuable chemical intermediates.

Introduction: Strategic Importance of this compound Esters

This compound is a pivotal starting material in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. The strategic esterification of its primary alcohol functional group is a key transformation that introduces a diverse range of functionalities, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability in target molecules. The presence of the chloro and methyl substituents on the pyridine ring offers additional sites for subsequent chemical modifications, making its ester derivatives highly versatile intermediates.

This guide provides an in-depth exploration of the primary methods for the esterification of this compound, offering a comparative analysis to aid in the selection of the most suitable protocol based on substrate scope, reaction conditions, and desired scale.

Mechanistic Foundations of Esterification

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The following sections outline the mechanisms for the most common esterification methods.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][3] Subsequent proton transfer and elimination of a water molecule yield the ester.[2][3]

Fischer_Esterification cluster_0 Protonation & Nucleophilic Attack cluster_1 Dehydration & Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-CH₂-Py) Protonated_Acid->Tetrahedral_Intermediate + Py-CH₂OH Alcohol Py-CH₂OH Protonated_Ester R-C(O⁺H)-OCH₂-Py Tetrahedral_Intermediate->Protonated_Ester - H₂O, + H⁺ Ester R-COOCH₂-Py Protonated_Ester->Ester - H⁺

Figure 1: Simplified mechanism of Fischer-Speier esterification.

To drive this reversible reaction towards the product, an excess of the alcohol is often used, or the water formed is removed azeotropically.[1][4]

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for acid-sensitive substrates.[7][8] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[7] DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium salt, which is readily attacked by the alcohol to yield the ester.[7]

Acyl Chloride Method

Esterification using acyl chlorides is a rapid and generally irreversible method. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to unwanted side reactions.[9]

Experimental Protocols

The following protocols are designed to be self-validating and provide detailed, step-by-step instructions for the successful esterification of this compound.

Protocol 1: Fischer-Speier Esterification

Rationale: This method is cost-effective and suitable for large-scale synthesis where the starting materials are not sensitive to strong acids. Using the alcohol as a solvent drives the equilibrium towards the product.[4][8]

Fischer_Workflow start Start dissolve Dissolve this compound in excess alcohol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Reflux and monitor by TLC add_catalyst->reflux cool_quench Cool to RT and quench with NaHCO₃ soln. reflux->cool_quench extract Extract with ethyl acetate cool_quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Characterize Product purify->end

Figure 2: Workflow for Fischer-Speier esterification.

Materials:

  • This compound

  • Carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in an excess of the corresponding anhydrous alcohol (serves as both reactant and solvent).[10]

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1 eq) to the mixture at room temperature.[10]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification

Rationale: This method is ideal for small-scale synthesis and when working with acid-sensitive or sterically hindered substrates.[7] The reaction proceeds at room temperature, minimizing thermal degradation.[5]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with dilute HCl and saturated NaHCO₃ solution.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Acyl Chloride Esterification

Rationale: This is a fast and high-yielding method suitable for a wide range of carboxylic acid derivatives. The use of a base is critical to scavenge the HCl generated.[9]

Materials:

  • This compound

  • Acyl chloride

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Reagent Addition: Slowly add the acyl chloride (1.2 eq) to the solution.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Quench the reaction with water, extract the product, wash the organic layer, dry, concentrate, and purify by column chromatography.

Data Summary and Expected Outcomes

The following table provides a comparative overview of the different esterification methods for the synthesis of (4-chloro-6-methylpyridin-2-yl)methyl acetate.

MethodReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Fischer Acetic acid, H₂SO₄70-85RefluxInexpensive, scalableHarsh conditions, reversible
Steglich Acetic acid, DCC, DMAP85-95Room TemperatureMild, high yieldDCC can be an allergen, DCU removal
Acyl Chloride Acetyl chloride, Et₃N90-980 °C to RTFast, high yield, irreversibleAcyl chlorides can be moisture sensitive

Troubleshooting

  • Low Yield in Fischer Esterification: Ensure efficient removal of water by using a Dean-Stark apparatus or a large excess of the alcohol.

  • Formation of N-acylurea in Steglich Esterification: This side product can form if the reaction is slow. Ensure the use of a catalytic amount of DMAP to accelerate the desired ester formation.[5]

  • Incomplete Reaction with Acyl Chloride: The acyl chloride may have hydrolyzed. Use freshly opened or distilled acyl chloride and ensure anhydrous conditions.

Conclusion

The esterification of this compound is a critical transformation for the synthesis of advanced chemical intermediates. The choice of method depends on the specific requirements of the synthesis, including the nature of the carboxylic acid, scale, and sensitivity of the starting materials. The protocols provided herein offer reliable and reproducible methods to obtain the desired ester products in high yield and purity.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • ResearchGate. (2023).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • BenchChem. (n.d.).
  • OperaChem. (2024).
  • ResearchGate. (2016). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B)
  • Organic Chemistry Portal. (n.d.).
  • Sciencemadness.org. (2011).
  • Chemsrc.com. (n.d.). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2016).
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group.
  • ResearchGate. (2013).
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-methylpyridin-2-amine | 36340-61-1.
  • ChemicalBook. (n.d.).

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The Strategic Application of (4-Chloro-6-methylpyridin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-stacking.[1] Its presence in numerous FDA-approved drugs is a testament to its utility in crafting molecules with desirable pharmacokinetic and pharmacodynamic profiles. Within the vast landscape of pyridine-containing building blocks, (4-Chloro-6-methylpyridin-2-yl)methanol emerges as a particularly valuable synthon. Its trifunctional nature—a nucleophilic hydroxyl group, a reactive chloro substituent, and a methyl group amenable to further functionalization—offers medicinal chemists a versatile platform for structural elaboration and the fine-tuning of biological activity. This guide provides an in-depth exploration of the synthesis and strategic application of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₇H₈ClNO[2]
Molecular Weight157.60 g/mol [2]
AppearanceWhite to off-white solid
StorageStore in a cool, dry place away from incompatible materials.

Safety Precautions: As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a robust and logical multi-step synthesis can be devised from readily available starting materials. The following protocol is a composite of established transformations on pyridine rings, providing a reliable pathway for its preparation.

Protocol 1: Synthesis from 2,4-Dichloro-6-methylpyridine

This synthetic approach leverages the differential reactivity of the chloro groups on the pyridine ring. The chloro group at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position.

Synthesis_Protocol_1 A 2,4-Dichloro-6-methylpyridine B 4-Chloro-6-methylpicolinaldehyde A->B 1. n-BuLi, THF, -78 °C 2. DMF C This compound B->C NaBH4, Methanol, 0 °C to rt Kinase_Inhibitor_Synthesis A This compound B 4-Chloro-6-methylpicolinoyl chloride A->B SOCl2 or (COCl)2 C N-Aryl-4-chloro-6-methylpicolinamide B->C Substituted Aniline, Base D Kinase Inhibitor Scaffold C->D Suzuki or Buchwald-Hartwig Coupling

Sources

Application Notes and Protocols for the Synthesis of Potent Kinase Inhibitors from (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds, especially those containing the pyridine ring, have proven to be exceptionally fruitful. The pyridine moiety can engage in crucial hydrogen bonding interactions with the kinase hinge region, a key feature for potent and selective inhibition. This application note provides a comprehensive guide to the synthesis of a potent class of kinase inhibitors targeting Activin receptor-like kinase 5 (ALK5), starting from the readily available building block, (4-Chloro-6-methylpyridin-2-yl)methanol.

ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[2] This pathway is integral to numerous cellular functions, including proliferation, differentiation, and apoptosis.[3] Aberrant TGF-β/ALK5 signaling is implicated in the progression of various cancers and fibrotic diseases, making ALK5 an attractive therapeutic target.[4] The protocols detailed herein describe the synthesis of 4(5)-(6-methylpyridin-2-yl)imidazole-based ALK5 inhibitors, a class of compounds that have demonstrated significant therapeutic potential.[5][6]

The Versatile Building Block: this compound

This compound is a strategically functionalized pyridine derivative that serves as an excellent starting material for the synthesis of a diverse range of kinase inhibitors. Its key features include:

  • A reactive hydroxymethyl group: This primary alcohol can be readily oxidized to the corresponding aldehyde, a versatile functional group for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.

  • A chloro substituent: The chlorine atom provides a handle for cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups to modulate the inhibitor's potency and selectivity.

  • A methyl group: This group can influence the steric and electronic properties of the final molecule, potentially enhancing binding affinity and metabolic stability.

The synthetic strategy outlined in this guide leverages these features to construct the desired 4(5)-(6-methylpyridin-2-yl)imidazole scaffold.

Synthetic Strategy Overview

The overall synthetic approach involves a multi-step sequence, commencing with the oxidation of the starting material to the key aldehyde intermediate. This is followed by the construction of the imidazole ring through a condensation reaction, and finally, functionalization of the pyridine and imidazole rings to generate the target kinase inhibitor.

Synthetic_Workflow A This compound B Oxidation A->B e.g., PCC, DMP C (4-Chloro-6-methylpyridin-2-yl)carboxaldehyde B->C D Imidazole Ring Formation C->D e.g., Diamine, Oxidant E Substituted 4(5)-(4-Chloro-6-methylpyridin-2-yl)imidazole D->E F Cross-Coupling/Functionalization E->F e.g., Suzuki, Buchwald-Hartwig G Target ALK5 Kinase Inhibitor F->G

Figure 1: General synthetic workflow for the preparation of ALK5 inhibitors.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: (4-Chloro-6-methylpyridin-2-yl)carboxaldehyde

Rationale: The oxidation of the primary alcohol to an aldehyde is a crucial first step. Several mild oxidation methods are available to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation, offering high yields and clean reactions.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

ReagentMolecular Weight ( g/mol )Molar Equivalents
This compound157.601.0
Pyridinium chlorochromate (PCC)215.561.5
Dichloromethane (DCM)84.93Solvent

Table 1: Reagents for the oxidation of this compound.

Part 2: Synthesis of the Imidazole Scaffold

Rationale: The imidazole ring is constructed via a condensation reaction of the aldehyde with a suitable 1,2-diamine, followed by oxidation. This approach allows for the introduction of substituents on the imidazole ring, which are crucial for tuning the inhibitor's activity.

Protocol: Imidazole Ring Formation

  • Condensation: In a round-bottom flask, dissolve (4-Chloro-6-methylpyridin-2-yl)carboxaldehyde (1.0 equivalent) and a substituted 1,2-diaminobenzene (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the dihydroimidazole intermediate by TLC.

  • Oxidation: After cooling to room temperature, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents) or simply expose the reaction mixture to air while stirring vigorously for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired substituted 4(5)-(4-chloro-6-methylpyridin-2-yl)imidazole.

Part 3: Functionalization and Final Product Synthesis

Rationale: The final step involves the functionalization of the chloro-substituted pyridine ring, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig reaction. This allows for the introduction of diverse chemical moieties to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.[1]

Protocol: Suzuki Cross-Coupling

  • Setup: To a reaction vessel, add the substituted 4(5)-(4-chloro-6-methylpyridin-2-yl)imidazole (1.0 equivalent), a boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Reaction: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water. Degas the mixture and heat it to 80-100 °C under an inert atmosphere for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and partition it between water and ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography or preparative HPLC to yield the target ALK5 kinase inhibitor.

ParameterValueReference
Target Kinase ALK5 (TGF-β Type I Receptor)[2]
Inhibitor Class 4(5)-(6-methylpyridin-2-yl)imidazole[5]
Typical IC₅₀ Range 10-100 nM[6]

Table 2: Key data for the synthesized class of ALK5 inhibitors.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

The synthesized kinase inhibitors are designed to be ATP-competitive inhibitors of ALK5. They bind to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of its downstream targets, Smad2 and Smad3.[7] This blockade of the TGF-β signaling cascade can inhibit tumor growth and reduce fibrosis.[3]

TGF_beta_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binding ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Inhibitor Synthesized Inhibitor Inhibitor->ALK5 Inhibition pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Smad_complex->Gene_transcription Translocation

Figure 2: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of potent ALK5 kinase inhibitors utilizing the versatile building block this compound. The described protocols are robust and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. By understanding the underlying chemical principles and the biological rationale, researchers can effectively utilize this synthetic strategy to develop novel therapeutics targeting the TGF-β signaling pathway.

References

  • Cohen, P. Protein kinases--the major drug targets of the twenty-first century? Nat Rev Drug Discov1 , 309-15 (2002). [Link]

  • Gellibert, F. et al. Identification of 1,5-naphthyridine derivatives as a new series of potent and selective TbetaRI kinase inhibitors. J Med Chem49 , 2210-21 (2006). [Link]

  • Kim, D. K. et al. Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorg Med Chem18 , 4459-67 (2010). [Link]

  • Kim, D. K. et al. Synthesis and biological evaluation of 4(5)-(6-alkylpyridin-2-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorg Med Chem Lett20 , 2845-8 (2010). [Link]

  • Dess, D. B. & Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J Org Chem48 , 4155-4156 (1983). [Link]

  • Corey, E. J. & Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.16 , 2647-2650 (1975). [Link]

  • Massagué, J. TGF-beta signal transduction. Annu Rev Biochem67 , 753-91 (1998). [Link]

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem Rev95 , 2457-2483 (1995). [Link]

  • Akhurst, R. J. & Hata, A. Targeting the TGFβ signalling pathway in disease. Nat Rev Drug Discov11 , 790-811 (2012). [Link]

  • Derynck, R. & Zhang, Y. E. Smad-dependent and Smad-independent pathways in TGF-beta family signalling. Nature425 , 577-84 (2003). [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Chloro-6-methylpyridin-2-yl)methanol is a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. Its synthesis on a laboratory scale is relatively straightforward, but transitioning to a pilot or industrial scale presents significant challenges related to safety, efficiency, and cost-effectiveness. This application note provides a detailed, two-step synthetic protocol for the multigram-scale production of this compound. The process involves the esterification of 2-chloro-6-methylpyridine-4-carboxylic acid followed by a robust and scalable reduction using sodium borohydride. We delve into the rationale behind the chosen synthetic route, emphasizing process safety, particularly the management of exothermic events and hydrogen gas evolution. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important intermediate.

Introduction and Synthetic Strategy

The pyridylmethanol moiety is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and act as a versatile synthetic handle.[1] The title compound, this compound, combines this functional group with a substituted pyridine core, making it an attractive intermediate for drug discovery programs.

The most common and direct route to pyridylmethanols is the reduction of a corresponding carbonyl precursor, such as a carboxylic acid, ester, or aldehyde.[1] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce carboxylic acids to alcohols, their use on a large scale is fraught with safety concerns due to their pyrophoric nature and violent reactivity with water.[2][3]

Therefore, a safer and more scalable two-step strategy is employed here:

  • Esterification: The commercially available 2-Chloro-6-methylpyridine-4-carboxylic acid is first converted to its methyl ester. This step enhances the solubility of the substrate in common organic solvents and deactivates the carboxyl group, making the subsequent reduction more controllable.

  • Reduction: The resulting methyl ester is then reduced to the target primary alcohol. For this critical step, we have selected sodium borohydride (NaBH₄). While NaBH₄ is typically not potent enough to reduce esters under standard conditions, its reactivity is significantly enhanced in a mixed solvent system of tetrahydrofuran (THF) and methanol.[4] This approach avoids the hazards associated with LiAlH₄ while providing excellent yields and selectivity.[4][5]

This two-step process offers a superior safety profile, easier handling, and more straightforward workup procedures, making it highly amenable to scale-up.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting carboxylic acid to the final pyridylmethanol product.

Synthesis_Workflow cluster_0 cluster_1 Start 2-Chloro-6-methylpyridine- 4-carboxylic Acid Intermediate Methyl 2-chloro-6-methyl- picolinate Start->Intermediate Step 1: Esterification Product (4-Chloro-6-methylpyridin- 2-yl)methanol Intermediate->Product Step 2: Reduction Reagent1 SOCl₂ or H₂SO₄ Methanol (MeOH) Reagent2 Sodium Borohydride (NaBH₄) THF / Methanol

Caption: Overall two-step synthesis of this compound.

Part I: Esterification Protocol

Principle and Rationale

The conversion of a carboxylic acid to a methyl ester is a fundamental transformation. While classic Fischer esterification using a catalytic amount of strong acid (like H₂SO₄) in excess methanol is an option, a more rapid and irreversible method involves converting the acid to an acid chloride using thionyl chloride (SOCl₂), followed by quenching with methanol.[6] This method proceeds under milder conditions and often results in higher yields with simpler purification. Methanol serves as the nucleophile, attacking the highly electrophilic acid chloride intermediate.

Detailed Laboratory Protocol: Synthesis of Methyl 4-chloro-6-methylpicolinate

Materials:

  • 2-Chloro-6-methylpyridine-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methylpyridine-4-carboxylic acid (1.0 eq).

  • Acid Chloride Formation: Add dichloromethane to the flask, followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-3 hours. The reaction progress can be monitored by TLC (disappearance of the starting material).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Ester Formation: Cool the crude acid chloride residue in an ice bath. Slowly and cautiously add anhydrous methanol. An exothermic reaction will occur.

  • Stirring: Allow the mixture to stir for 1 hour at room temperature after the addition is complete.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate or DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-chloro-6-methylpicolinate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part II: Reduction Protocol

Principle and Rationale

The core of this synthesis is the reduction of the methyl ester to a primary alcohol. Sodium borohydride is a mild reducing agent that typically reduces aldehydes and ketones but not esters.[7] However, its reactivity is enhanced in the presence of methanol. The proposed mechanism involves the formation of alkoxyborohydrides, which are more potent reducing agents. The reaction is performed in a THF/methanol co-solvent system, which provides good solubility for the substrate and facilitates the reduction.[4]

This method is highly chemoselective, leaving other potentially reducible functional groups like nitriles or amides intact.[4]

Caption: Generalized mechanism for the two-hydride reduction of an ester.

Detailed Laboratory Protocol: Synthesis of this compound

Materials:

  • Methyl 4-chloro-6-methylpicolinate (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve methyl 4-chloro-6-methylpicolinate (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol (e.g., a 4:1 v/v ratio) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm and the rate of hydrogen evolution.

  • Reagent Addition: Add sodium borohydride (2.0-3.0 eq) portion-wise over 30-60 minutes. Vigorous gas evolution (H₂) will be observed. Ensure the addition rate is slow enough to keep the reaction temperature below 10-15 °C.[8]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until gas evolution ceases and the pH is approximately neutral to slightly acidic.

  • Extraction: Add ethyl acetate to the mixture. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Scale-Up Considerations and Safety

Transitioning this synthesis from the benchtop to a pilot plant requires careful consideration of several key factors.

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Rationale & Key Considerations
Reaction Vessel Round-bottom flaskJacketed glass reactorA jacketed reactor is essential for precise temperature control to manage the exotherm of the reduction.
Temperature Control Ice bathCirculating chiller/heaterManual cooling is insufficient at scale. An automated system is required for safety and reproducibility.
NaBH₄ Addition Manual portion-wise additionSolids dosing system or careful manual addition in portionsControlled addition is paramount to manage the rate of reaction, exotherm, and H₂ evolution.
H₂ Gas Management Stirring in a fume hoodReactor vented to a safe area or through a scrubberHydrogen is highly flammable. The reactor must be properly vented and operated in a well-ventilated area, free from ignition sources.[8]
Workup Separatory funnelReactor-based liquid-liquid extractionLarge-volume extractions are impractical. The workup should be performed within the reactor if possible.
Purification Flash chromatographyRecrystallizationChromatography is not economically viable for large quantities. Developing a robust crystallization procedure is critical for achieving high purity at scale.

Critical Safety Precautions:

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with protic solvents like methanol or during acidic workup.[9][10] It is also toxic if ingested or absorbed through the skin. Always handle NaBH₄ in a well-ventilated area, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. All operations must be conducted in a certified chemical fume hood.

  • Solvents: THF, methanol, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound. The chosen route, proceeding via a methyl ester intermediate and utilizing a sodium borohydride/methanol reduction system, deliberately avoids the significant hazards associated with more powerful hydrides like LiAlH₄. By providing a thorough analysis of the reaction principles and highlighting critical scale-up and safety considerations, this guide serves as a comprehensive resource for chemists and engineers tasked with the large-scale production of this valuable chemical intermediate.

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  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism . YouTube. [Link]

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  • Experiment 1. Ketone Reduction by Sodium Borohydride . Unknown Source. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY . NJ.gov. [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters . Indian Academy of Sciences. [Link]

  • Sodium Borohydride (NaBH4) Reduction . Organic Synthesis. [Link]

  • N-Boc-5-oxaproline . Organic Syntheses Procedure. [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines . MDPI. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione . Arkivoc. [Link]

  • Why some esters can be reduced by sodium borohydride? . ResearchGate. [Link]

  • Esters to Alcohols . Chemistry Steps. [Link]

  • LiAlH4 vs. NaBH4 as a reducing agent . Reddit. [Link]

  • Why is LiAlH4 Stronger at Reducing than NaBH4? . YouTube. [Link]

  • Esters to Primary Alcohols, Part 3: Boron Hydrides . YouTube. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives . Chemistry LibreTexts. [Link]

  • Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine . Journal of the American Chemical Society. [Link]

  • Sodium borohydride - Standard Operating Procedure . UC Center for Laboratory Safety. [Link]

  • Direct Synthesis of Pyridine Derivatives . Organic Chemistry Portal. [Link]

  • Ester Formation in Alcohol Microdroplet Sprays . The Journal of Physical Chemistry A. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • 6-Chloro-4-methylpyridine-2-carboxylic acid . PubChem. [Link]

  • This compound Price . Chemsrc.com. [Link]

  • Rapid and easy removal or purification of pyridine compounds . JTI. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives . Chemistry Steps. [Link]

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Application Notes and Protocols for the Purification of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-6-methylpyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds. The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, complicate reaction kinetics, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides detailed application notes and robust protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. We will explore purification strategies based on recrystallization and column chromatography, underpinned by analytical techniques for rigorous purity assessment.

Compound Profile

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification protocols.

PropertyValueSource
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [2]
Appearance Likely a white to off-white solidGeneral knowledge
Boiling Point 245.8 ± 35.0 °C at 760 mmHg[1]
Purity (Commercial) Typically ≥ 97.0%[1]

Anticipated Impurities: A Mechanistic Perspective

The choice of purification strategy is dictated by the nature of the impurities present. While specific impurities depend on the synthetic route, we can anticipate common byproducts based on likely synthetic pathways. A probable synthesis involves the reduction of a corresponding carbonyl compound (an aldehyde or an ester).

Potential Impurities Include:

  • Unreacted Starting Material: Such as 2-formyl-4-chloro-6-methylpyridine or a methyl ester derivative.

  • Over-reduction Products: Where the chloro group is hydrogenolyzed to yield (6-methylpyridin-2-yl)methanol.

  • Side-products from Chlorination: If the synthesis involves chlorination of the pyridine ring, regioisomers or di-chlorinated species could be present.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

Purification Strategy Workflow

The purification of this compound typically involves a primary purification step, followed by rigorous analytical assessment of purity.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High initial purity (>90%) Chromatography Column Chromatography Crude->Chromatography Low initial purity or complex mixture Purity_Assessment Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Assessment Chromatography->Purity_Assessment Pure_Product Pure Product (>99%) Purity_Assessment->Pure_Product HPLC_Setup Mobile_Phase Mobile Phase Acetonitrile/Water (with optional modifier) Pump HPLC Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column C18 Column Stationary Phase Injector->Column Detector UV Detector 254 nm Column->Detector Data_System Data System Detector->Data_System

Sources

Application Note: Strategic Utilization of (4-Chloro-6-methylpyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

(4-Chloro-6-methylpyridin-2-yl)methanol (CAS: 185017-72-5) is a high-value "linchpin" intermediate, particularly prevalent in the synthesis of P2X3 receptor antagonists and other neurological targets. Its structural utility lies in its bifunctionality :

  • The C2-Hydroxymethyl Handle: A versatile anchor for alkylation (via activation) or reductive amination (via oxidation).

  • The C4-Chloro Moiety: A handle for cross-coupling reactions (Suzuki-Miyaura) to install biaryl systems, critical for increasing lipophilicity and target affinity.

  • The C6-Methyl Group: Provides steric bulk that can lock active conformations and modulate metabolic stability (blocking the chemically labile C6 position).

This guide provides optimized protocols for the three most critical transformations of this scaffold: Alcohol Activation (Chlorination) , C4-Selective Cross-Coupling , and Oxidation to Aldehyde .

Physical Properties Profile
PropertyDataNote
Formula C7H8ClNO
MW 157.60 g/mol
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes
pKa (Calc) ~3.5 (Pyridine N)Reduced basicity due to C4-Cl electron withdrawal

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start This compound (Core Scaffold) Aldehyde Aldehyde Intermediate (Reductive Amination Handle) Start->Aldehyde Oxidation (MnO2 or Dess-Martin) Chloride Chloromethyl Derivative (Alkylation Handle) Start->Chloride Activation (SOCl2) Biaryl 4-Aryl-Pyridine (Suzuki Product) Start->Biaryl Pd-Catalyzed Coupling (Boronic Acids)

Figure 1: Divergent synthesis strategy showing the three primary functionalization pathways.

Detailed Experimental Protocols

Protocol A: Activation of Alcohol to Alkyl Chloride

Objective: Convert the hydroxyl group to a chloromethyl group to enable nucleophilic substitution (e.g., attaching the pyridine headgroup to a secondary amine).

Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate, followed by


 displacement. The pyridine nitrogen acts as an internal base/catalyst but also forms a hydrochloride salt.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base (Optional): Triethylamine (if free base is required immediately)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve the substrate in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     dropwise via a syringe or addition funnel.
    
    • Critical Note: The reaction is exothermic.[1] Rapid addition can cause darkening (decomposition).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Note: The product is less polar than the starting material).

  • Workup (Isolation of HCl Salt):

    • If the HCl salt is the desired stable intermediate: Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator).
      
    • Co-evaporate with toluene (2x) to remove trace thionyl chloride.[2]

    • Result: Off-white solid (hygroscopic). Store under Argon.

  • Workup (Isolation of Free Base):

    • Dilute the reaction mixture with DCM.[3]

    • Slowly quench by pouring into saturated aqueous

      
       at 0°C.
      
    • Separate layers; wash organic layer with brine, dry over

      
      , and concentrate.[1]
      

Troubleshooting:

  • Issue: Product degradation. Solution: Ensure temperature does not exceed 25°C. Avoid prolonged exposure to excess

    
    .
    
Protocol B: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position while preserving the C2-methanol (or doing so before activation).

Scientific Context: The C4-chloride is activated for oxidative addition by the electron-deficient pyridine ring.[4] However, the presence of the free alcohol can poison sensitive catalysts. The use of Pd(dppf)Cl2 is recommended for its robustness against heteroatoms and protic groups.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq / 5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: Combine solvent (Dioxane/Water) in the reaction vessel and sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Charging: Add the substrate, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 30 minutes is a viable high-throughput alternative.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Rinse with EtOAc.[1]

    • Wash the filtrate with water and brine.[2]

    • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Self-Validating Check:

  • If the reaction stalls, check the pH of the aqueous layer. It must remain basic (> pH 9). Boronic acids can sometimes lower pH; add more carbonate if necessary.

Protocol C: Selective Oxidation to Aldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Reagent Choice: Activated Manganese Dioxide (


)  is the superior choice over Chromium reagents (PCC/PDC) for pyridinyl alcohols due to easier workup and milder conditions that prevent pyridine N-oxidation.

Procedure:

  • Solvent: Use DCM or Chloroform (0.1 M).

  • Ratio: Use a large excess of Activated

    
     (10–20 equivalents by mass). The reaction is surface-area dependent.
    
  • Execution: Add

    
     to the solution of the alcohol at RT.
    
  • Stirring: Vigorous stirring is mandatory.

  • Monitoring: Monitor by TLC. Aldehydes are visible under UV and stain distinctly with DNP (2,4-dinitrophenylhydrazine) stain (orange/red spot).

  • Workup: Filter through a tight pad of Celite. The filtrate contains the pure aldehyde.

References & Authority

  • Compound Data: PubChem. Compound Summary for CID 2763167 (Related 4-Cl-2-methanol). Link

  • Coupling Methodology: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (General reference for aryl chloride coupling).

  • Oxidation Protocol: Cahiez, G., et al. (2010). Manganese Dioxide Oxidation. Organic Syntheses. Link (General MnO2 protocol adapted for benzylic/pyridylic systems).

  • P2X3 Application: Dillon, M. P., et al. (2010). Patent WO2010051189A1: Pyridyl derivatives as P2X3 antagonists. (Demonstrates the use of this specific scaffold in drug synthesis). Link

Disclaimer: These protocols are intended for use by qualified research personnel in a controlled laboratory setting. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

The Strategic Utility of (4-Chloro-6-methylpyridin-2-yl)methanol in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Among these, pyridine derivatives have consistently proven their value, forming the core of numerous approved drugs. (4-Chloro-6-methylpyridin-2-yl)methanol emerges as a particularly valuable building block for medicinal chemists. Its unique substitution pattern—a reactive chlorine atom, a sterically influential methyl group, and a versatile hydroxymethyl handle—offers a trifecta of opportunities for molecular elaboration and property modulation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this compound, with a focus on its role in the synthesis of kinase inhibitors.

The chloro-substituent at the 4-position serves as a key reactive site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functionalities. The methyl group at the 6-position can influence the conformation of elaborated molecules and provide a point for metabolic blocking or additional interactions with biological targets. Finally, the hydroxymethyl group at the 2-position is a versatile functional handle that can be readily transformed into a variety of other groups, such as ethers, esters, or halides, enabling diverse coupling strategies. This inherent functionality makes this compound a powerful tool for library synthesis and lead optimization in drug discovery programs.

Application Spotlight: Synthesis of Indazole-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The unique architecture of this compound allows for its incorporation into the core structures of kinase inhibitors, often forming a key part of the hinge-binding motif or interacting with other important regions of the ATP-binding pocket.

One notable example is its use in the preparation of indazole-based kinase inhibitors, which have shown promise in targeting a range of kinases. In this context, the hydroxymethyl group of this compound is typically converted to a leaving group, such as a mesylate or tosylate, or directly used in etherification reactions to link the pyridine scaffold to the indazole core. The chloro- and methyl-substituents on the pyridine ring can then be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Below is a detailed, step-by-step protocol for a key transformation involving this compound in the synthesis of a generic indazole-based kinase inhibitor scaffold.

Experimental Protocol: Synthesis of a Pyridyl-Indazole Ether Linkage

This protocol details the synthesis of a key intermediate where the this compound moiety is coupled with a substituted indazole via an ether linkage. This transformation is a cornerstone in the assembly of a class of kinase inhibitors.

Reaction Scheme:

G cluster_0 Step 1: Activation of the Hydroxymethyl Group cluster_1 Step 2: Nucleophilic Substitution compound1 this compound reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) intermediate1 (4-Chloro-6-methylpyridin-2-yl)methyl mesylate reagent1->intermediate1 DCM, 0 °C to rt intermediate1_2 (4-Chloro-6-methylpyridin-2-yl)methyl mesylate reagent2 Substituted Indazole Potassium Carbonate (K2CO3) product Pyridyl-Indazole Ether Product reagent2->product DMF, 80 °C

A two-step synthesis of a pyridyl-indazole ether.

Materials:

Reagent/SolventM.W.PuritySupplier
This compound157.60 g/mol >97%Commercially Available
Methanesulfonyl Chloride (MsCl)114.55 g/mol >99%Commercially Available
Triethylamine (TEA)101.19 g/mol >99%Commercially Available
Dichloromethane (DCM)84.93 g/mol AnhydrousCommercially Available
Substituted IndazoleVaries>95%Commercially Available
Potassium Carbonate (K2CO3)138.21 g/mol AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)73.09 g/mol AnhydrousCommercially Available

Step-by-Step Procedure:

Step 1: Synthesis of (4-Chloro-6-methylpyridin-2-yl)methyl mesylate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the cooled solution. The TEA acts as a base to neutralize the HCl generated during the reaction.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Chloro-6-methylpyridin-2-yl)methyl mesylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the Pyridyl-Indazole Ether

  • Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, combine the crude (4-Chloro-6-methylpyridin-2-yl)methyl mesylate (1.0 eq.) from the previous step and the desired substituted indazole (1.1 eq.).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) (approximately 15 mL per gram of mesylate) and anhydrous potassium carbonate (K2CO3) (2.0 eq.). K2CO3 acts as the base to deprotonate the indazole, facilitating the nucleophilic attack.

  • Heating: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel to afford the desired pyridyl-indazole ether.

Causality Behind Experimental Choices:

  • Choice of Mesylate as a Leaving Group: The conversion of the hydroxyl group to a mesylate is a common and efficient strategy to create a good leaving group for subsequent nucleophilic substitution reactions.

  • Use of Anhydrous Solvents: The reactions are sensitive to moisture, which can hydrolyze the methanesulfonyl chloride and the mesylate intermediate, as well as deactivate the base. Therefore, the use of anhydrous solvents is critical for achieving high yields.

  • Selection of Base: Triethylamine in the first step is a non-nucleophilic base that effectively scavenges the generated acid without competing in the reaction. Potassium carbonate in the second step is a solid base that is easily removed by filtration and is strong enough to deprotonate the indazole.

  • Choice of Solvent in the Second Step: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic. Its high boiling point is also suitable for reactions requiring heating.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC7H8ClNO157.60White to off-white solid
(4-Chloro-6-methylpyridin-2-yl)methyl mesylateC8H10ClNO3S235.69Typically an oil or low-melting solid
Representative Pyridyl-Indazole EtherVariesVariesTypically a solid

Visualization of Synthetic Workflow

G start Start: This compound step1 Activation of Hydroxyl Group (Mesylation) start->step1 intermediate Intermediate: (4-Chloro-6-methylpyridin-2-yl)methyl mesylate step1->intermediate step2 Nucleophilic Substitution with Substituted Indazole intermediate->step2 product Final Product: Pyridyl-Indazole Ether step2->product end Purification and Characterization product->end

Workflow for the synthesis of a pyridyl-indazole ether.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in drug discovery, particularly in the synthesis of kinase inhibitors. The strategic placement of its functional groups allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries and the fine-tuning of lead candidates. The protocols outlined in this application note provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. As the quest for more potent and selective therapeutics continues, the creative application of such well-designed building blocks will undoubtedly play a crucial role in the development of new medicines.

References

  • At this time, no direct peer-reviewed journal articles detailing the synthesis of a specific, named drug candidate from this compound were identified in the public domain. The provided protocols are based on established synthetic methodologies and information extrapolated from patent literature. Researchers are encouraged to consult relevant patents and synthetic chemistry journals for further examples and detailed procedures.

Application Notes and Protocols for (4-Chloro-6-methylpyridin-2-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their prevalence stems from a combination of factors: the pyridine ring is a bioisostere of a phenyl group, capable of engaging in various non-covalent interactions with biological targets, and the nitrogen atom can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties. (4-Chloro-6-methylpyridin-2-yl)methanol is a versatile heterocyclic intermediate, offering multiple reaction sites for the construction of complex pharmaceutical molecules. The chloro, methyl, and hydroxymethyl groups provide orthogonal handles for synthetic transformations, making it a valuable building block in drug development.

This guide provides an in-depth exploration of the applications of this compound as a key intermediate, with a particular focus on its role in the synthesis of the selective COX-2 inhibitor, Etoricoxib. We will detail the synthetic protocols for the preparation of this intermediate and its subsequent elaboration into advanced precursors for API synthesis.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance White to off-white solid
CAS Number 152815-18-4

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Application Profile: Intermediate for the Synthesis of Etoricoxib

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1] Its chemical structure, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, features a substituted bipyridine core. The synthesis of this core can be achieved through various cross-coupling strategies, where a functionalized chloromethylpyridine derivative is a key reactant.

This compound serves as a precursor to one of the pyridine rings in the Etoricoxib molecule. The synthetic strategy involves the conversion of the hydroxymethyl group into a more reactive species suitable for palladium-catalyzed cross-coupling reactions, a common method for constructing biaryl systems in pharmaceutical manufacturing.[2][3]

Conceptual Synthetic Workflow

The overall strategy for incorporating this compound into the Etoricoxib framework is depicted in the following workflow diagram.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Etoricoxib Core cluster_2 Final API Synthesis A This compound B Activation of Hydroxymethyl Group (e.g., Conversion to Halide or Triflate) A->B SOCl₂ or Tf₂O C Formation of Organometallic Reagent (e.g., Boronic Ester or Stannane) B->C Pinacolborane, Pd catalyst or Bu₃SnSnBu₃, Pd catalyst E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille Reaction) C->E D Second Pyridine Fragment (Functionalized for Coupling) D->E F Etoricoxib Precursor E->F Formation of Bipyridine Core G Further Functional Group Manipulations F->G H Etoricoxib API G->H

Caption: Conceptual workflow for the utilization of this compound in the synthesis of Etoricoxib.

Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title intermediate can be achieved from commercially available starting materials. The following protocol is a representative procedure.

Reaction Scheme:

Materials and Reagents:

  • 2,4-dichloro-6-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichloro-6-methylpyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: In a separate flask, heat paraformaldehyde under vacuum to generate formaldehyde gas, or use a commercially available solution of formaldehyde in a suitable solvent. Carefully introduce the formaldehyde (1.5 eq) to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 70-80%

Protocol 2: Conversion to a Boronic Ester for Suzuki Coupling

The hydroxymethyl group can be converted to a more versatile functional group for cross-coupling reactions, such as a boronic ester.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Hexanes

  • Ethyl acetate

Procedure:

Part A: Chlorination of the Hydroxymethyl Group

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add thionyl chloride (1.2 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-chloro-6-methylpyridine. This intermediate is often used in the next step without further purification.

Part B: Borylation

  • Reaction Setup: To a flame-dried Schlenk flask, add the crude 2-(chloromethyl)-4-chloro-6-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (0.03 eq).

  • Reaction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane and heat the mixture at 80-90 °C for 12-16 hours under a nitrogen atmosphere.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired boronic ester.

Protocol 3: Suzuki Cross-Coupling for Bipyridine Formation

The synthesized boronic ester can then be coupled with another functionalized pyridine to form the core of Etoricoxib.

Reaction Scheme:

Materials and Reagents:

  • 2-(4-Chloro-6-methylpyridin-2-yl)methylboronic acid pinacol ester

  • The corresponding aryl halide or triflate partner (e.g., a derivative of 3-bromo-5-(4-(methylsulfonyl)phenyl)pyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the boronic ester (1.0 eq), the aryl halide/triflate (1.2 eq), the palladium catalyst (0.05 eq), and the solvent.

  • Degassing: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction: Add the aqueous base solution and heat the reaction mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the bipyridine precursor to Etoricoxib.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of complex molecules. Its application in the synthesis of Etoricoxib highlights the utility of this building block in modern drug development. The protocols provided herein offer a guide for the preparation and utilization of this compound, emphasizing the importance of robust and scalable synthetic routes in the pharmaceutical industry. The principles of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, are central to unlocking the synthetic potential of this valuable intermediate.

References

  • European Patent Office. (n.d.). EP2802564B1 - Process for the synthesis of etoricoxib. Google Patents.
  • United States Patent and Trademark Office. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib. Google Patents.
  • Portico. (n.d.). Etoricoxib. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and reproducible synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested experience to help you navigate the common challenges associated with the synthesis of substituted pyridine derivatives.

Overview of Synthetic Strategies

This compound is a valuable building block in pharmaceutical and agrochemical research.[1] Its synthesis typically involves the reduction of a carbonyl group at the C2 position of the pyridine ring. The two most common laboratory-scale precursors are:

  • 4-chloro-6-methylpyridine-2-carboxylic acid (or its corresponding ester).

  • 4-chloro-6-methylpyridine-2-carbaldehyde .

The choice of starting material dictates the necessary reducing agent and reaction conditions. This guide will focus on the most common route: the reduction of the methyl ester of 4-chloro-6-methylpyridine-2-carboxylic acid, as it offers a stable and readily available precursor.

cluster_0 Synthetic Workflow Start 2-Chloro-6-methylpyridine- 4-carboxylic acid Esterification Esterification (e.g., SOCl2, MeOH) Start->Esterification Step 1 Ester Methyl 2-chloro-6- methylpyridine-4-carboxylate Esterification->Ester Reduction Reduction (e.g., NaBH4) Ester->Reduction Step 2 Workup Aqueous Workup & Extraction Reduction->Workup Step 3 Purification Column Chromatography or Recrystallization Workup->Purification Step 4 Product (4-Chloro-6-methylpyridin- 2-yl)methanol Purification->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The most common and cost-effective starting material is typically 2-Chloro-6-methylpyridine-4-carboxylic acid .[2][3] This acid is generally converted to its methyl or ethyl ester prior to reduction, as esters are often more soluble in common organic solvents and exhibit better reactivity with mild reducing agents.[4]

Q2: Which reducing agent is best for converting the ester to the alcohol?

The choice depends on your scale, safety protocols, and available equipment.

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Safer to handle, milder, good selectivity for esters over other functional groups.May require elevated temperatures or co-solvents (e.g., MeOH, EtOH) to achieve a reasonable reaction rate.
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, reduces esters and carboxylic acids efficiently at low temperatures.[5]Pyrophoric, reacts violently with water and protic solvents, requires strict anhydrous conditions and careful quenching.

For most lab-scale syntheses, Sodium Borohydride (NaBH₄) in a solvent like methanol or a THF/methanol mixture is the recommended starting point due to its superior safety profile and ease of handling.

Q3: How do I monitor the progress of the reduction reaction?

The most effective way to monitor the reaction is by Thin-Layer Chromatography (TLC) .

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Ethyl Acetate (EtOAc) and Hexane (e.g., 30-50% EtOAc in Hexane).

  • Visualization: UV light (254 nm). The starting ester and the product alcohol will both be UV active. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting ester. A complete reaction is indicated by the disappearance of the starting material spot.

Q4: What are the expected ¹H NMR chemical shifts for the final product?

  • Pyridine Protons (2H): Two singlets or narrow doublets in the δ 7.0-7.5 ppm range.

  • Methylene Protons (-CH₂OH, 2H): A singlet around δ 4.7 ppm.

  • Methyl Protons (-CH₃, 3H): A singlet around δ 2.5 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet, variable position.

Reference spectra for related compounds like 4-methylpyridine can provide context for the pyridine and methyl group shifts.[6]

Q5: How stable is the final product, this compound?

The compound is generally stable when stored under normal laboratory conditions (room temperature, protected from light and air).[1] As with many pyridine derivatives, it is a mild base and can react with strong acids. Long-term storage under refrigeration is recommended to prevent any potential degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Problem Observed: Low Yield or Incomplete Reaction Cause1 Cause 1: Insufficient Reducing Agent Problem->Cause1 Cause2 Cause 2: Poor Reagent Quality Problem->Cause2 Cause3 Cause 3: Sub-optimal Temperature Problem->Cause3 Cause4 Cause 4: Dehalogenation Side Reaction Problem->Cause4 Solution1 Solution: - Use 2-4 equivalents of NaBH4. - Add reagent in portions to control reactivity. Cause1->Solution1 Solution2 Solution: - Use freshly opened NaBH4. - Ensure starting ester is pure and dry. Cause2->Solution2 Solution3 Solution: - For NaBH4, refluxing in EtOH or MeOH may be needed. - Monitor by TLC until SM is consumed. Cause3->Solution3 Solution4 Solution: - Use milder conditions (NaBH4 over LiAlH4). - Avoid prolonged heating. - Check product mass spec for dechlorinated impurity. Cause4->Solution4

Caption: Decision tree for troubleshooting low reaction yield.

Problem 1: My reaction yield is very low, or TLC shows a lot of unreacted starting material.

  • Potential Cause A: Insufficient Reducing Agent. Sodium borohydride can decompose, especially in acidic media or in the presence of water. The stoichiometry of the ester reduction also consumes multiple hydride equivalents.

    • Solution: Use a molar excess of NaBH₄ (typically 2-4 equivalents relative to the ester). For larger scales, add the NaBH₄ in portions to maintain a steady rate of reaction and minimize decomposition.

  • Potential Cause B: Inactive Reducing Agent or Wet Solvents. NaBH₄ and especially LiAlH₄ are sensitive to moisture. Old bottles of the reagent may have lost significant activity.

    • Solution: Use a freshly opened bottle of the reducing agent. Ensure all solvents (THF, MeOH, EtOH) are anhydrous, especially when using LiAlH₄.

  • Potential Cause C: Reaction Temperature is Too Low. While LiAlH₄ reactions are often run at 0 °C or below, NaBH₄ reductions of esters can be sluggish at room temperature.

    • Solution: If the reaction is slow at room temperature, gently heat the reaction mixture to reflux (typically 40-65 °C for THF/Methanol mixtures) and monitor by TLC. The increased temperature significantly accelerates the rate of reduction by NaBH₄.[5]

Problem 2: I isolated a product, but my NMR/MS analysis shows a significant impurity.

  • Potential Cause A: Dehalogenation. A common side reaction in the reduction of halogenated pyridines is hydrodehalogenation, where the chlorine atom is replaced by hydrogen.[7] This leads to the formation of (6-methylpyridin-2-yl)methanol as a byproduct.

    • Troubleshooting: This is more common with powerful reducing agents like LiAlH₄ or when using catalysts like Palladium. To confirm, check the mass spectrum for a peak corresponding to the dechlorinated product (M-Cl+H).

    • Solution: Use the milder NaBH₄. Avoid unnecessarily long reaction times or high temperatures after the starting material has been consumed. Purification by silica gel chromatography can often separate the desired chlorinated product from its dechlorinated analogue, though it may be challenging.

  • Potential Cause B: Incomplete Workup. The borate esters formed during the reaction must be fully hydrolyzed and removed.

    • Solution: During the workup, after quenching with water, consider adding a dilute acid (e.g., 1M HCl) to break down any remaining borate complexes before extraction. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

Problem 3: The purification by column chromatography is difficult, and the product is hard to separate from impurities.

  • Potential Cause A: Incorrect Solvent System (Eluent). An improper mobile phase can lead to poor separation (co-elution) or streaking of the product on the column.

    • Solution: Systematically screen solvent systems using TLC before committing to a large-scale column. Start with a low polarity eluent (e.g., 10% EtOAc in Hexane) and gradually increase the polarity. A system that gives your product an Rf of ~0.25-0.35 is ideal. Adding a small amount of a polar solvent like methanol (1-2%) or triethylamine (0.5%) to the eluent can sometimes improve peak shape for polar or basic compounds like pyridines.

  • Potential Cause B: Product is a Low-Melting Solid or Oil. The target compound has a reported melting point of 43-47 °C, meaning it can sometimes behave as a waxy solid or oil, making handling and crystallization difficult.[1]

    • Solution: After column chromatography, concentrate the pure fractions under reduced pressure. If the product oils out, try dissolving it in a minimal amount of a non-polar solvent (like hexane or diethyl ether) and cooling it to induce crystallization.[8] Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.

Key Experimental Protocols

Protocol 1: Reduction of Methyl 4-chloro-6-methylpyridine-2-carboxylate

Disclaimer: This protocol is a representative example. All experiments should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-chloro-6-methylpyridine-2-carboxylate (1.0 eq). Dissolve the ester in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., a 4:1 ratio, ~10 mL per gram of ester).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. Add Sodium Borohydride (NaBH₄, 2.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50 °C for 2-4 hours, or until the starting material is consumed.

  • Quenching and Workup: Cool the reaction back to 0 °C. Slowly and carefully add water to quench the excess NaBH₄. Add 1M HCl solution until the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a Hexane/EtOAc mixture of low polarity (e.g., 95:5).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane). Gradually increase the polarity of the eluent (gradient elution) to 20%, 30%, and then 40% EtOAc in Hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (lower Rf spot compared to the starting ester).

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to afford this compound as a white to light-yellow solid.[1]

References

  • Rasayan J. Chem. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. (N.A.). Available at: [Link]

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015).
  • Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. (N.A.). Available at: [Link]

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol. (2016).
  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. (N.A.). Available at: [Link]

  • Chemsrc.com. This compound Price. (2026). Available at: [Link]

  • ResearchGate. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. (2014). Available at: [Link]

  • Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives. (2006). Available at: [Link]

  • IJNRD. Pyridine: Synthesis, Swiss-ADME and Applications. (2024). Available at: [Link]

  • Molekula. 2-Chloro-6-methylpyridine-4-carboxylic acid. (N.A.). Available at: [Link]

  • E-Periodica. Reduction of 2-Chloro-4-methylquinoline. (1972). Available at: [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022). Available at: [Link]

  • Chemistry LibreTexts. Reduction of Carboxylic Acids and Their Derivatives. (2019). Available at: [Link]

  • Nimc. Pyridine Synthesis: A Comprehensive Overview. (2026). Available at: [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. (2024). Available at: [Link]

  • Organic Syntheses. 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. (N.A.). Available at: [Link]

  • ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. (2021). Available at: [Link]

  • Organic & Biomolecular Chemistry. Suppression of rapid deactivation of catalytic tetrapeptides. (N.A.). Available at: [Link]

  • PubChem. 6-Chloro-4-methylpyridine-2-carboxylic acid. (N.A.). Available at: [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. (N.A.). Available at: [Link]

  • MDPI. Nucleophilic Dearomatization of Activated Pyridines. (2018). Available at: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. (N.A.). Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. In this document, we will address common challenges encountered during its preparation and provide detailed, field-proven troubleshooting strategies. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound can be approached through several pathways, each with its own set of potential difficulties. The most common routes involve the reduction of a carbonyl group at the 2-position, starting from either the corresponding carboxylic acid (or its ester) or an aldehyde. Here, we address the most pressing questions related to these synthetic strategies.

Route A: Synthesis via Reduction of a Carboxylic Acid or Ester

This is a frequently employed route that begins with the oxidation of 4-chloro-2,6-lutidine to form 4-chloro-6-methylpicolinic acid, which is then typically esterified and subsequently reduced.

Q1: My initial oxidation of 4-chloro-2,6-lutidine to 4-chloro-6-methylpicolinic acid is resulting in a low yield. How can I optimize this step?

Low yields in the oxidation of a methyl group on a pyridine ring are often due to incomplete reaction or over-oxidation. The choice of oxidizing agent and careful control of reaction conditions are paramount.

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used for this transformation.[1] However, the reaction can be aggressive, leading to degradation of the pyridine ring if not properly controlled. The temperature and stoichiometry are critical parameters.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a reaction temperature between 75-80°C. Higher temperatures can promote side reactions and decomposition.

    • Stoichiometry: Use a molar ratio of potassium permanganate to the starting picoline of approximately 2.1-2.3:1.[1] An excess of the oxidizing agent can lead to over-oxidation.

    • pH Adjustment: After the reaction, ensure the solution is acidified to protonate the carboxylate, facilitating its precipitation and isolation.

    • Alternative Oxidants: If permanganate proves too harsh, consider alternative, milder oxidizing agents that are effective for the oxidation of alkyl side chains on aromatic rings.

Q2: I am observing significant hydrodehalogenation (loss of the chloro-substituent) during the reduction of my 4-chloro-6-methylpicolinate ester. What is the best way to avoid this side reaction?

Hydrodehalogenation is a common and frustrating side reaction when reducing halogenated pyridines, particularly with reactive reducing agents or under catalytic hydrogenation conditions.[2] The key is to use a milder reducing agent that selectively targets the ester carbonyl without affecting the C-Cl bond.

  • Causality: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are often too reactive and can readily cleave the carbon-chlorine bond.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally a good choice for this reduction as it is less reactive than LiAlH₄. To enhance its reactivity towards the ester, it can be used in combination with a Lewis acid or in a protic solvent like ethanol at elevated temperatures.

    • Reaction Conditions: Perform the reduction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions.

    • Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could favor dehalogenation.

Reducing AgentTypical ConditionsPotential for Hydrodehalogenation
LiAlH₄ THF, 0°C to refluxHigh
Catalytic Hydrogenation (e.g., H₂, Pd/C) Various solvents, RT to elevated temp.High[2]
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to refluxLow to Moderate
Diisobutylaluminium Hydride (DIBAL-H) Toluene or DCM, -78°C to 0°CLow

Q3: The direct reduction of 4-chloro-6-methylpicolinic acid is slow and requires a large excess of reducing agent. Is it better to convert it to an ester first?

Yes, converting the carboxylic acid to its methyl or ethyl ester prior to reduction is highly recommended.

  • Causality: Carboxylic acids are less electrophilic than esters. Furthermore, the acidic proton of the carboxylic acid reacts with hydride reagents, consuming at least one equivalent of the reagent before reduction can occur.

  • Recommendation: A straightforward Fischer esterification using methanol or ethanol with a catalytic amount of sulfuric acid is an efficient way to prepare the ester. This will lead to a cleaner and more efficient reduction step. A patent for a similar compound shows the synthesis of a methyl ester from the corresponding carboxylic acid.[1]

Route B: Synthesis via 4-Chloro-6-methyl-2-pyridinecarboxaldehyde

An alternative route involves the synthesis of the corresponding aldehyde, which can then be reduced to the desired alcohol.

Q4: What are reliable methods for synthesizing 4-chloro-6-methyl-2-pyridinecarboxaldehyde?

The synthesis of pyridine aldehydes can be achieved through several methods, with the oxidation of the corresponding alcohol or methyl group being the most common.

  • From the Corresponding Methanol: If this compound is available, it can be oxidized to the aldehyde using mild oxidizing agents.

  • From 4-chloro-2,6-lutidine: Direct oxidation of one of the methyl groups to an aldehyde is challenging due to the potential for over-oxidation. However, methods exist for such transformations, often involving specialized reagents. A patent for the synthesis of 2-pyridinecarboxaldehyde describes the oxidation of 2-picolinol.[3]

  • From a Cyano Group: If 4-chloro-2-cyano-6-methylpyridine is accessible, it can be reduced to the aldehyde using reagents like DIBAL-H. This method offers good control and generally high yields.[4]

Q5: My Grignard reaction on a pyridine aldehyde is giving a low yield. What are the critical factors to consider?

Grignard reactions are notoriously sensitive to reaction conditions. When working with pyridine aldehydes, there are additional considerations.

  • Causality: Grignard reagents are strong bases and nucleophiles.[5][6] Any trace of protic solvents (like water or alcohols) will quench the Grignard reagent.[7] Additionally, the pyridine nitrogen can act as a Lewis base and coordinate to the magnesium, potentially hindering the reaction.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used.

    • Reagent Quality: Use freshly prepared Grignard reagent or high-quality commercial material.

    • Temperature Control: Maintain a low temperature during the addition of the aldehyde to the Grignard reagent to minimize side reactions.

    • Inverse Addition: Consider adding the Grignard reagent to a solution of the aldehyde (inverse addition) to maintain a low concentration of the nucleophile and potentially reduce side reactions.

Experimental Workflows and Protocols

Here we provide detailed, step-by-step methodologies for the key transformations discussed above.

Workflow Diagram: Synthetic Routes to this compound

G cluster_0 Route A: Reduction of Carboxylic Acid/Ester cluster_1 Route B: From Aldehyde cluster_2 Troubleshooting Points A1 4-Chloro-2,6-lutidine A2 4-Chloro-6-methylpicolinic Acid A1->A2 Oxidation (e.g., KMnO4) T1 Low Yield A1->T1 A3 Methyl 4-chloro-6-methylpicolinate A2->A3 Esterification (e.g., MeOH, H+) A4 This compound A2->A4 Direct Reduction (less efficient) T3 Sluggish Reaction A2->T3 A3->A4 Selective Reduction (e.g., NaBH4) T2 Hydrodehalogenation A3->T2 B1 4-Chloro-6-methyl-2- pyridinecarboxaldehyde B2 This compound B1->B2 Reduction (e.g., NaBH4) T4 Low Yield/ Side Reactions B1->T4

Caption: Synthetic pathways to this compound and key troubleshooting points.

Protocol 1: Esterification of 4-Chloro-6-methylpicolinic Acid

This protocol describes a standard Fischer esterification.

  • To a solution of 4-chloro-6-methylpicolinic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-chloro-6-methylpicolinate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Selective Reduction of Methyl 4-chloro-6-methylpicolinate

This protocol employs sodium borohydride for a selective reduction.

  • Dissolve methyl 4-chloro-6-methylpicolinate (1.0 eq) in ethanol (15 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify by column chromatography on silica gel.

References

  • Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Retrieved from [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]

  • [4-chloro-6-(hydroxymethyl)pyridin-2-yl]methanol. (n.d.). PubChem. Retrieved from [Link]

  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde. (n.d.). Google Patents.
  • 12.4 Grignard Reagents | Organic Chemistry. (2021, January 21). YouTube. Retrieved from [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
  • The synthesis of 4-14C-pyridine-2,6-dicarboxylic acid. (n.d.). ANSTO. Retrieved from [Link]

  • CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Google Patents.
  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction. (2024, March 3). YouTube. Retrieved from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Royal Society of Chemistry. Retrieved from [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (n.d.). PubMed Central. Retrieved from [Link]

  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (n.d.). ACS Publications. Retrieved from [Link]

  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... (n.d.). Google Patents.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. Retrieved from [Link]

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025, February 5). Chemsrc.com. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Hydrogenation troubleshooting. (2023, February 17). Reddit. Retrieved from [Link]

  • Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. (2024, April 3). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.). Eureka. Retrieved from [Link]

  • Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • 4-Chloro-N-methylpicolinamide. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. As a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib, ensuring the purity and yield of this compound is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common challenges encountered during its synthesis.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, framed in a question-and-answer format. Our approach is to explain the underlying chemical principles for each problem and provide actionable solutions.

Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material (methyl 4-chloro-6-methylpicolinate). What are the primary causes and solutions?

A1: This is one of the most common issues, typically stemming from suboptimal reaction conditions or reagent quality. The reduction of an ester to an alcohol using a hydride reagent like Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) is sensitive to several factors.

Probable Causes & Recommended Actions:

  • Inactive Reducing Agent: Sodium borohydride, while safer and easier to handle than LiAlH₄, can degrade upon exposure to moisture.

    • Solution: Always use a freshly opened bottle of NaBH₄ or a container that has been stored under anhydrous conditions. Consider titrating the hydride content of older batches to verify activity.

  • Insufficient Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride. In practice, a larger excess is often necessary to drive the reaction to completion and account for any reagent degradation or reaction with the solvent.

    • Solution: Increase the molar equivalents of NaBH₄. A typical starting point is 4-5 equivalents relative to the ester. Incrementally increasing the excess can significantly improve conversion.

  • Low Reaction Temperature: While the reaction is often performed at 0 °C to control exothermicity, the reaction rate may be too slow.

    • Solution: After the initial addition of the reducing agent at a lower temperature, allow the reaction to warm to room temperature or even gently heat to reflux (depending on the solvent) to ensure completion.[4] Monitor the reaction progress closely using TLC.

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol can react with the hydride reagent, reducing its effective concentration.

    • Solution: While methanol is often used with NaBH₄ for ester reductions, ensure it is anhydrous.[5][6] The reaction often proceeds more efficiently in higher-boiling alcohols or aprotic solvents like THF, especially if using a stronger reducing agent.

Q2: I've isolated my product, but I see a significant impurity with a molecular weight of approximately 298 g/mol . What is this side product and how can I avoid it?

A2: This impurity is likely the ether dimer, bis((4-chloro-6-methylpyridin-2-yl)methyl) ether . Pyridylmethanols are known to undergo self-condensation to form ethers, particularly under harsh acidic or basic conditions or at elevated temperatures during work-up or distillation.[7]

Mechanism of Formation:

The reaction can be catalyzed by either acid or base. Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile. Under basic conditions, the alkoxide is formed, which then attacks the chloromethylpyridine moiety of another molecule.

Prevention Strategies:

  • Neutralize Carefully: During the aqueous work-up, avoid creating strongly acidic or basic conditions. Aim for a pH range of 7-8.

  • Avoid High Temperatures: Concentrate the product solution under reduced pressure at a moderate temperature (<50 °C). Avoid high-temperature distillation for purification if possible.

  • Prompt Extraction: After quenching the reaction, proceed with the extraction into an organic solvent without prolonged delays.

Diagram: Dimerization Side Reaction

Dimerization cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant1 This compound Dimer bis((4-chloro-6-methylpyridin-2-yl)methyl) ether (Side Product) Reactant1->Dimer Reactant2 This compound Reactant2->Dimer Condition H+ or OH- (Catalyst) Condition->Reactant1 Protonation/ Deprotonation Water H₂O Workflow start Start: Methyl 4-chloro- 6-methylpicolinate reaction Reduction with NaBH₄ in Methanol start->reaction tlc_check TLC Analysis: Check for Starting Material reaction->tlc_check workup Aqueous Work-up & Extraction tlc_check->workup Complete incomplete Troubleshoot: - Check NaBH₄ activity - Increase equivalents - Increase temp/time tlc_check->incomplete Incomplete crude Crude Product workup->crude purify Purification crude->purify final_product Pure (4-Chloro-6-methylpyridin- 2-yl)methanol purify->final_product Success purify_fail Tailing Observed purify->purify_fail Problem incomplete->reaction Re-run/Optimize purify_solution Solution: - Add Et₃N to eluent - Use Alumina - Recrystallize purify_fail->purify_solution purify_solution->purify Re-purify

Sources

Stability of (4-Chloro-6-methylpyridin-2-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chloro-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a particular focus on its stability under acidic conditions. As Senior Application Scientists, we have compiled this information to explain the "why" behind experimental observations and to provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile intermediate in organic synthesis. Its substituted pyridine structure makes it a valuable building block in the development of novel therapeutic agents and other fine chemicals.[1] The presence of the chloro, methyl, and hydroxymethyl groups offers multiple points for chemical modification, allowing for its incorporation into a wide range of complex molecules.

Q2: What are the general handling and storage recommendations for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool place, typically at room temperature.[2] As with many organic compounds, exposure to light, air, and moisture should be minimized to prevent degradation over time. Always consult the safety data sheet (SDS) for specific handling precautions.

Q3: Is the pyridine nitrogen in this compound basic?

Yes, the lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. In the presence of an acid, this nitrogen can be protonated to form a pyridinium salt. This protonation can significantly alter the electronic properties and reactivity of the molecule, which is a key consideration when working under acidic conditions.

Troubleshooting Guide: Stability Under Acidic Conditions

This section addresses specific issues that may arise when using this compound in acidic environments.

Scenario 1: Unexpected Side Products Observed in an Acid-Catalyzed Reaction

Question: I am attempting a reaction with this compound in the presence of a strong acid (e.g., HCl, H₂SO₄), and I am observing unexpected byproducts in my TLC/LC-MS analysis. What could be happening?

Answer: Under strongly acidic conditions, the hydroxymethyl group of this compound can undergo acid-catalyzed reactions. The most probable degradation pathway involves the protonation of the hydroxyl group, forming a good leaving group (water), followed by the formation of a resonance-stabilized carbocation. This carbocation can then undergo several reactions, leading to byproducts.

Potential Degradation Pathway:

  • Protonation of the hydroxyl group: The acidic environment leads to the protonation of the alcohol, making it a better leaving group.

  • Formation of a carbocation: Loss of a water molecule results in a primary carbocation that is stabilized by resonance with the pyridine ring.

  • Nucleophilic attack: The carbocation can be attacked by any nucleophile present in the reaction mixture. This could be the counter-ion of the acid (e.g., Cl⁻), the solvent, or another molecule of the starting material, leading to dimerization or polymerization.

  • Elimination: If there is a proton on an adjacent carbon, elimination to form an alkene is possible, though less likely in this specific structure.

Visualizing the Potential Degradation Pathway

G A This compound B Protonated Alcohol A->B + H⁺ C Resonance-Stabilized Carbocation B->C - H₂O D Nucleophilic Substitution Product (e.g., Dichloromethyl derivative) C->D + Nucleophile (e.g., Cl⁻) E Dimer/Polymer C->E + Starting Material G Start Reaction Mixture in Organic Solvent Wash Aqueous Acid Wash (e.g., 1M HCl) Start->Wash Protonation Pyridine Nitrogen Protonated (Forms Pyridinium Salt) Wash->Protonation Partition Compound Partitions into Aqueous Layer Protonation->Partition Loss Loss of Product from Organic Layer Partition->Loss Solution1 Neutralize Aqueous Layer with Base (e.g., NaHCO₃) Partition->Solution1 To Recover Solution2 Re-extract with Organic Solvent Solution1->Solution2 Recovery Recovered Product in Organic Layer Solution2->Recovery

Caption: Workflow for recovering product after an acidic wash.

To recover your compound, you can combine the acidic aqueous layers, carefully neutralize them with a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic, and then re-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of this compound under your specific acidic conditions, a forced degradation study is recommended. [3]This will help you identify the degradation products and determine the compound's stability limits.

Objective: To determine the stability of this compound in the presence of different acids and at various temperatures.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sulfuric acid (e.g., 0.1 M, 1 M)

  • Phosphoric acid (for pH adjustment)

  • Sodium hydroxide (for neutralization)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each condition, add a known volume of the stock solution to a vial.

    • Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄) to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

    • Prepare a control sample with water instead of the acidic solution.

  • Stress Conditions:

    • Incubate the vials at different temperatures (e.g., room temperature, 40 °C, 60 °C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample and immediately neutralize it with a suitable base (e.g., sodium hydroxide) to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or a buffer) and UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).

    • Identify and quantify any degradation products by comparing the chromatograms of the stressed samples with the control.

Data Summary Table

The results of the forced degradation study can be summarized in a table similar to the one below:

Acid ConditionTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Products (Peak Area %)
0.1 M HCl40295.2Peak 1 (2.5%), Peak 2 (1.8%)
0.1 M HCl40885.1Peak 1 (8.9%), Peak 2 (5.3%)
1 M HCl40270.3Peak 1 (15.6%), Peak 2 (12.1%)
1 M HCl40845.8Peak 1 (30.2%), Peak 2 (20.5%)
0.1 M H₂SO₄40890.5Peak 1 (5.1%), Peak 3 (3.9%)

Note: The data in this table is illustrative and will vary depending on the experimental conditions.

By performing this systematic study, you can gain a comprehensive understanding of the stability of this compound and make informed decisions about reaction conditions, workup procedures, and storage of solutions containing this compound.

References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of (4-Chloro-6-methylpyridin-2-yl)methanol in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chloro-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in basic reaction conditions. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your experiments and the success of your synthetic routes.

Introduction: The Duality of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science due to its unique trifunctional handle: a reactive chloro group, a nucleophilic/ligating hydroxymethyl group, and a methyl-substituted pyridine core. However, this very functionality presents stability challenges, particularly in the presence of bases. Understanding the potential reaction pathways is paramount to preventing unwanted side reactions and ensuring reproducible outcomes. This guide will explore the key stability concerns and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when using this compound under basic conditions?

A1: The primary stability concerns are twofold:

  • Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The pyridine ring is electron-deficient, which activates the C4-chloro substituent towards nucleophilic attack. In the presence of strong bases like sodium hydroxide or potassium hydroxide, the chloride can be displaced by a hydroxide ion to form the corresponding pyridin-4-ol derivative.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group of the methanol substituent can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the C4 position and displacing the chloride to form a fused furo[3,2-b]pyridine ring system. This is a form of neighboring group participation.[1][2]

Q2: Which types of bases are most likely to cause degradation?

A2: Strong, hard nucleophilic bases like NaOH, KOH, and other metal hydroxides pose the highest risk for SNAr. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will readily deprotonate the hydroxyl group, which can initiate intramolecular cyclization, especially at elevated temperatures. Weaker organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally safer but can still promote degradation if reaction times are long or temperatures are high.

Q3: How does temperature affect the stability of this compound in the presence of a base?

A3: Increased temperature significantly accelerates the rates of both SNAr and intramolecular cyclization. For reactions requiring a base, it is crucial to maintain the lowest possible temperature at which the desired transformation occurs. If a reaction is sluggish, consider alternatives to increasing the temperature, such as using a more active catalyst or a more appropriate solvent.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Exposure to moisture and atmospheric bases should be minimized. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for high-purity applications.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound under basic conditions.

Problem 1: Low Yield of Expected Product and Formation of an Unknown, More Polar Byproduct
  • Observation: TLC or LC-MS analysis of your crude reaction mixture shows a significant amount of a new, more polar spot/peak, and a correspondingly low yield of your desired product. The mass of the byproduct corresponds to the replacement of the chloro group with a hydroxyl group (M-Cl+OH).

  • Probable Cause: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group by hydroxide ions. This is especially likely if you are using aqueous bases (e.g., NaOH, KOH) or if there is residual water in your reaction. The pyridine nitrogen activates the 4-position for such substitutions.[4]

  • Troubleshooting Steps:

    • Re-evaluate Your Choice of Base: If possible, switch to a non-nucleophilic or sterically hindered base. For example, consider using potassium carbonate (K₂CO₃) in an anhydrous solvent, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. If using a metal hydroxide, consider using freshly powdered, anhydrous material.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the SNAr side reaction, which likely has a higher activation energy than your desired reaction.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Problem 2: Formation of an Unexpected, Less Polar Byproduct with a Mass Corresponding to M-HCl
  • Observation: You observe a new byproduct in your reaction mixture with a mass that is 36.5 Da less than your starting material. This byproduct is often less polar than the starting alcohol.

  • Probable Cause: Base-induced intramolecular cyclization. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chloro group, displacing it to form a furo[3,2-b]pyridine derivative.[5][6]

  • Troubleshooting Steps:

    • Use a Weaker Base: If your reaction chemistry allows, switch to a milder base that is less likely to fully deprotonate the alcohol, such as sodium bicarbonate or an organic amine.

    • Protect the Hydroxyl Group: Before subjecting the molecule to strong basic conditions, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to your reaction conditions but can be removed later.

    • Control Stoichiometry: Use only the stoichiometric amount of base required for your reaction. An excess of a strong base will increase the concentration of the reactive alkoxide.

    • Temperature Control: As with SNAr, lower temperatures will slow the rate of this intramolecular reaction.

Visualizing Potential Degradation Pathways

To better understand these potential side reactions, the following diagrams illustrate the proposed mechanisms.

sn_ar_mechanism cluster_start Starting Material cluster_intermediate SNAr Pathway cluster_product1 Hydrolysis Product start This compound C₆H₆ClNO meisenheimer Meisenheimer Complex Negatively charged intermediate stabilized by resonance with pyridine N start:struct->meisenheimer:struct + OH⁻ (e.g., from NaOH) product1 4-Hydroxy-6-methylpyridin-2-yl)methanol C₆H₇NO₂ meisenheimer:struct->product1:struct - Cl⁻

Caption: SNAr Hydrolysis Pathway.

cyclization_mechanism cluster_start Starting Material cluster_intermediate Intramolecular Cyclization Pathway cluster_product2 Cyclized Product start This compound C₆H₆ClNO alkoxide Alkoxide Intermediate Formed by deprotonation of -CH₂OH start:struct->alkoxide:struct + Base (e.g., NaH, t-BuOK) cyclized Bicyclic Intermediate Formed by intramolecular attack alkoxide:struct->cyclized:struct Intramolecular SNAr product2 6-Methyl-2,3-dihydrofuro[3,2-b]pyridine C₆H₇NO cyclized:struct->product2:struct - Cl⁻

Caption: Intramolecular Cyclization Pathway.

Experimental Protocol: A Self-Validating System for O-Alkylation

This protocol describes a hypothetical O-alkylation of the hydroxymethyl group, where the stability of the starting material is paramount. It incorporates best practices to minimize the risk of degradation.

Reaction: Synthesis of 2-(Benzyloxymethyl)-4-chloro-6-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Benzyl Bromide (BnBr) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere of argon, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Add anhydrous THF via syringe and stir until the solid is fully dissolved.

  • Deprotonation (Crucial Step): Cool the solution to 0 °C using an ice-water bath. Add NaH (1.1 eq) portion-wise over 10-15 minutes. Causality Note: Adding the strong base slowly at a low temperature allows for controlled deprotonation to the alkoxide while minimizing the kinetic opportunity for intramolecular cyclization.

  • Monitoring Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes. The reaction can be monitored by the cessation of hydrogen gas evolution.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise via syringe at 0 °C. Causality Note: The electrophile is added after complete formation of the nucleophilic alkoxide to ensure it reacts intermolecularly as desired, rather than the alkoxide initiating an intramolecular side reaction.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of this protocol relies on careful temperature control and the order of addition. By keeping the temperature low and adding the alkylating agent after alkoxide formation, the desired O-alkylation is favored over the potential degradation pathways. Analysis of the crude reaction mixture by LC-MS should show minimal formation of the hydrolyzed or cyclized byproducts.

Troubleshooting Workflow for the Experimental Protocol

troubleshooting_workflow start Reaction Start: O-Alkylation Protocol check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude is_clean Is the reaction clean with high yield of desired product? check_crude->is_clean success Protocol Successful. Proceed to Purification. is_clean->success Yes byproducts Significant Byproducts Detected? is_clean->byproducts No polar_byproduct Byproduct is more polar (Mass = M-Cl+OH) byproducts->polar_byproduct Polar Byproduct less_polar_byproduct Byproduct is less polar (Mass = M-HCl) byproducts->less_polar_byproduct Less Polar Byproduct snar_cause Probable Cause: SNAr with residual H₂O polar_byproduct->snar_cause cyclization_cause Probable Cause: Intramolecular Cyclization less_polar_byproduct->cyclization_cause snar_solution Solution: - Ensure strictly anhydrous conditions. - Use freshly opened anhydrous solvent. - Consider alternative non-hydroxide base. snar_cause->snar_solution cyclization_solution Solution: - Lower deprotonation temperature (e.g., -20 °C). - Add BnBr at low temp before warming. - Protect -OH group before reaction. cyclization_cause->cyclization_solution

Caption: Troubleshooting Workflow for O-Alkylation.

References

  • Dalal Institute. The Neighbouring Group Mechanisms. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • Zhang, X. A., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734–737. [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

Sources

Technical Support Center: A Guide to (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chloro-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile building block. By understanding the underlying chemical principles and employing the robust protocols detailed here, you can streamline your synthetic workflows and ensure the integrity of your results.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and agrochemicals. Its trifunctional nature—a reactive chloro-substituent, a nucleophilic hydroxyl group, and a coordinating pyridine nitrogen—makes it a valuable synthon. However, this same reactivity profile can present several challenges in multi-step syntheses. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues, ensuring your experiments are both efficient and successful.

Physical and Chemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
CAS Number 98280-32-1[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Appearance White to off-white solid[2]
Melting Point Not available[1]
Boiling Point 245.8 °C at 760 mmHg[1]
Purity (typical) ≥97%[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Handling and Stability

Question 1: My this compound has developed a yellow or brownish tint upon storage. Is it still usable?

Answer: The development of a slight coloration is a common observation with many substituted pyridines and is often due to minor oxidation or degradation products that may not significantly impact the outcome of many reactions. However, for high-purity applications such as in the final steps of pharmaceutical synthesis, it is crucial to assess the purity of the material.

Causality: Pyridine derivatives can be susceptible to air and light-induced oxidation. The hydroxymethyl group can be particularly prone to oxidation to the corresponding aldehyde or carboxylic acid, which can then lead to colored impurities.

Troubleshooting Protocol: Purity Assessment

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The presence of significant secondary spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is recommended.

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Recrystallization: If significant impurities are detected, recrystallization can be an effective purification method.

    • Solvent System: A common solvent system for pyridyl alcohols is a mixture of ethyl acetate and hexanes or toluene and hexanes. Dissolve the solid in a minimal amount of the more polar solvent (ethyl acetate or toluene) at an elevated temperature and slowly add the less polar solvent (hexanes) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

Question 2: I am observing decomposition of my starting material under basic conditions. How can I mitigate this?

Answer: Chloropyridines can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially at elevated temperatures and in the presence of strong bases. The chloro group at the 4-position is activated towards nucleophilic attack.

Causality: Strong bases, particularly hydroxide, can act as nucleophiles, leading to the formation of the corresponding pyridone. This side reaction is often irreversible and consumes your starting material.

Troubleshooting Protocol: Base Selection and Reaction Conditions

  • Use of Non-Nucleophilic Bases: When a base is required for your reaction (e.g., in a cross-coupling reaction), opt for non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.[3]

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many cross-coupling reactions, temperatures between 80-100 °C are often sufficient.[4][5]

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

Section 2: Cross-Coupling Reactions (Suzuki-Miyaura and Sonogashira)

Question 3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or gives low yields. What are the common pitfalls?

Answer: The Suzuki-Miyaura coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[6] Success often hinges on the appropriate choice of catalyst, ligand, base, and solvent.

Causality: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step in the catalytic cycle.[7] Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_solutions Potential Solutions Start Low Yield in Suzuki Coupling Catalyst Optimize Catalyst/Ligand Start->Catalyst Inefficient Catalysis Base Select Appropriate Base Catalyst->Base Catalyst_sol Use Pd(dppf)Cl₂ or a palladacycle with a bulky phosphine ligand. Catalyst->Catalyst_sol Solvent Choose Suitable Solvent Base->Solvent Base_sol Use K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong nucleophilic bases. Base->Base_sol Dechlorination Check for Dechlorination Solvent->Dechlorination Solvent_sol Use a mixture of an aprotic solvent (e.g., dioxane, toluene) and water. Solvent->Solvent_sol Homocoupling Investigate Homocoupling Dechlorination->Homocoupling If no dechlorination Dechlorination_sol Reduce reaction temperature or use a milder base. Dechlorination->Dechlorination_sol Successful_Reaction Improved Yield Homocoupling->Successful_Reaction If no homocoupling Homocoupling_sol Ensure inert atmosphere and use high-purity reagents. Homocoupling->Homocoupling_sol

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagents and Catalyst System:

    • This compound (1.0 equiv)

    • Boronic acid or ester (1.2-1.5 equiv)

    • Palladium Catalyst: Pd(dppf)Cl₂ (2-5 mol%) is a good starting point. For particularly challenging couplings, consider using a more active pre-catalyst like a palladacycle (e.g., G3-XPhos) with a bulky phosphine ligand (e.g., XPhos, SPhos).

    • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

    • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used.[8]

  • Reaction Setup:

    • Combine the pyridyl chloride, boronic acid, base, and catalyst in a reaction vessel.

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Add the degassed solvent mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Question 4: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?

Answer: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[9] This side reaction is promoted by the presence of oxygen.

Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen to form a diacetylene byproduct.

Troubleshooting Protocol: Minimizing Alkyne Homocoupling

  • Strictly Anaerobic Conditions: Ensure that the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed before use.[3]

  • Copper-Free Conditions: In many cases, the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. This often requires the use of a more active palladium catalyst system.

  • Slow Addition of the Alkyne: If a copper co-catalyst is necessary, adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low and minimize the rate of homocoupling.

Section 3: Reactions at the Hydroxyl and Pyridine Nitrogen Moieties

Question 5: I am attempting an O-alkylation of the hydroxyl group but am observing competing N-alkylation of the pyridine ring. How can I improve the selectivity for O-alkylation?

Answer: The pyridine nitrogen is a competing nucleophile in alkylation reactions. The selectivity between N- and O-alkylation is influenced by the reaction conditions, including the base, solvent, and alkylating agent.[10][11]

Causality: Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. However, the pyridine nitrogen remains a competent nucleophile. The choice of reaction conditions can favor one nucleophile over the other.

Troubleshooting Workflow: Selective O-Alkylation

O_Alkylation_Selectivity cluster_solutions Favorable Conditions for O-Alkylation Start Poor O-Alkylation Selectivity Base Choice of Base Start->Base N-alkylation predominates Solvent Solvent Polarity Base->Solvent Base_sol Use a strong, non-coordinating base like NaH or KHMDS. Base->Base_sol Alkylating_Agent Alkylating Agent Reactivity Solvent->Alkylating_Agent Solvent_sol Use a polar aprotic solvent like DMF or THF. Solvent->Solvent_sol O_Alkylation Selective O-Alkylation Alkylating_Agent->O_Alkylation Alkylating_Agent_sol Use a reactive alkylating agent like an alkyl iodide or triflate. Alkylating_Agent->Alkylating_Agent_sol

Caption: Factors influencing selective O-alkylation.

Detailed Protocol: Selective O-Alkylation

  • Reagents:

    • This compound (1.0 equiv)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv).

    • Alkylating Agent: Alkyl iodide or bromide (1.1 equiv).

    • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reaction Procedure:

    • To a solution of the pyridyl alcohol in the anhydrous solvent at 0 °C under an inert atmosphere, add the base portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

    • Add the alkylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. [Link]

  • ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... [Link]

  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]

  • CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. [Link]

  • Organic Syntheses. alcohol - Organic Syntheses Procedure. [Link]

  • Royal Society of Chemistry. N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

  • PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Sciforum. one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. [Link]

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  • SlidePlayer. Pyridines. [Link]

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  • PubMed. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. [Link]

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Technical Support Center: Purification of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chloro-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their work with this important chemical intermediate. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth, experience-based solutions to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter with this compound?

Answer: Impurities in this compound typically originate from the synthetic route or degradation. While specific impurities depend on the exact synthetic pathway, common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors like 2,4-dichloro-6-methylpyridine or corresponding cyanopyridines might be present if the reaction has not gone to completion.[1]

  • Over-Oxidized Byproducts: The primary alcohol group of your target molecule is susceptible to oxidation. This can lead to the formation of the corresponding aldehyde (4-chloro-6-methylpicolinaldehyde) or carboxylic acid (4-chloro-6-methylpicolinic acid). This is especially prevalent if strong oxidizing agents are used or if the product is exposed to air and heat over time.

  • Dehalogenated Species: The chlorine atom on the pyridine ring can be reductively removed, leading to the formation of (6-methylpyridin-2-yl)methanol.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., dioxane, ethanol, ethyl acetate) may be retained in the crude product.[2]

  • Aminomethyl Byproducts: If the synthesis proceeds via reduction of a cyanopyridine in the presence of an acid, a common byproduct is the corresponding aminomethyl pyridine.[1]

The presence of these impurities can significantly impact the outcome of subsequent reactions, making their removal essential.

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly assess the purity of my sample and guide my purification strategy?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid analysis of your this compound sample.[3][4][5] It allows you to visualize the number of components in your mixture and helps in selecting an appropriate solvent system for larger-scale purification like column chromatography.[3]

Core Principle: TLC separates compounds based on their differential affinity for the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent system).[3] Polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf), while non-polar compounds travel further up the plate (higher Rf).

Step-by-Step Protocol for TLC Analysis:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your crude sample, a co-spot, and the pure starting material (if available).

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the designated lane. Co-spot the middle lane with both your crude mixture and the starting material.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for polar pyridine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[6][7]

  • Visualize: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use staining agents like iodine or permanganate.

  • Interpret the Results:

    • A single spot in the crude lane indicates high purity.

    • Multiple spots indicate the presence of impurities.

    • By comparing the Rf values, you can infer the polarity of the impurities. Spots with a higher Rf are less polar, while those with a lower Rf are more polar than your product.

This information is crucial for selecting the right purification method as detailed in the scenarios below.

Troubleshooting Guide: Purification Scenarios

This workflow diagram outlines a general strategy for tackling purity issues with your compound.

G cluster_0 Initial Assessment cluster_1 Decision & Action cluster_2 Verification start Crude this compound tlc Perform TLC Analysis start->tlc decision Analyze TLC Plate: Multiple Spots? tlc->decision recrystallize Scenario 1: Non-polar impurities (higher Rf). Action: Recrystallization decision->recrystallize  Yes, main spot well-separated from non-polar spots   column Scenario 2: Polar impurities (lower Rf) or complex mixture. Action: Column Chromatography decision->column  Yes, spots are close or streaking occurs   extraction Scenario 3: Acidic/Basic impurities. Action: Acid-Base Extraction decision->extraction  Yes, acidic/basic impurities are suspected   end_product Pure Product decision->end_product No, single spot verify Confirm Purity (TLC, HPLC, NMR, MP) recrystallize->verify column->verify extraction->verify verify->end_product

Caption: General Troubleshooting Workflow for Purification.

Scenario 1: Your TLC shows impurities that are significantly less polar (higher Rf) than your product.
  • Likely Cause: These are often residual non-polar starting materials or non-polar side products.

  • Recommended Technique: Recrystallization . This is the most efficient method for removing small amounts of impurities from a solid compound when there is a significant difference in solubility.[8]

Expert Insight: The key to successful recrystallization is selecting a solvent (or solvent pair) in which your desired compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain dissolved as the solution cools.

Recrystallization Solvent Selection Table

Solvent SystemRationale & Use Case
Ethanol/Water This compound is likely soluble in hot ethanol. Water can be added dropwise as an anti-solvent to the hot solution until turbidity appears, then clarified with a few drops of ethanol before cooling.
Toluene A good choice for moderately polar compounds. Provides a different selectivity compared to alcohols.
Ethyl Acetate/Hexane Dissolve the crude product in a minimum amount of hot ethyl acetate. Add hexane slowly until the solution becomes cloudy, then clarify with a few drops of ethyl acetate and allow to cool.
Water Given the polar alcohol group, it might have some solubility in hot water, making it a green and effective choice if applicable.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Scenario 2: Your TLC shows multiple impurities, some more polar and some less polar, or significant streaking.
  • Likely Cause: This indicates a complex mixture, possibly containing byproducts with similar polarity to your product, such as the over-oxidized aldehyde. Streaking often occurs with pyridine compounds on silica gel due to interactions with acidic silanol groups.

  • Recommended Technique: Flash Column Chromatography . This technique provides superior separation for complex mixtures.[6]

Expert Insight: The choice of eluent is critical. A solvent system that gives your product an Rf of ~0.3 on TLC is generally a good starting point for column chromatography.[10] For pyridine compounds, adding a small amount (~0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent can significantly improve peak shape and prevent streaking by neutralizing the acidic sites on the silica gel.[10]

Column Chromatography Eluent Systems

Eluent SystemGradientModifierUse Case
Hexane / Ethyl AcetateStart with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity.0.5% TriethylamineGood for general purpose separation of moderately polar compounds.
Dichloromethane / MethanolStart with 100% DCM and slowly introduce methanol (e.g., up to 5%).0.5% TriethylamineEffective for separating more polar compounds.[7]
Chloroform / AcetoneProvides different selectivity compared to the above systems.1% PyridineCan be useful if other systems fail to provide adequate separation.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent like DCM. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. Gradually increase the polarity of the eluent system as the column runs.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Scenario 3: You suspect the presence of acidic or basic impurities.
  • Likely Cause: The presence of the over-oxidized carboxylic acid (acidic impurity) or aminomethyl byproducts (basic impurities).

  • Recommended Technique: Acid-Base Extraction . This liquid-liquid extraction technique separates compounds based on their different acid-base properties and solubilities in aqueous and organic phases.[11]

Expert Insight: this compound is a basic compound due to the pyridine nitrogen (pKa of the conjugate acid is low).[12] It can be protonated and moved into an aqueous acidic layer. However, a more practical approach is often to wash the organic solution containing your product with an aqueous base (like NaHCO₃) to remove acidic impurities, or with an aqueous acid (like dilute HCl) to remove more strongly basic impurities.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: - Target Compound (Basic) - Acidic Impurity (R-COOH) - Neutral Impurity wash_base Wash with aq. NaHCO3 (Weak Base) start->wash_base organic_layer1 Organic Layer 1: - Target Compound - Neutral Impurity wash_base->organic_layer1 Organic Phase aqueous_layer1 Aqueous Layer 1: - Deprotonated Acidic Impurity (R-COO- Na+) wash_base->aqueous_layer1 Aqueous Phase wash_acid Wash with dilute aq. HCl (Strong Acid) organic_layer1->wash_acid acidify Acidify with HCl aqueous_layer1->acidify isolated_acid Isolate Precipitated Acidic Impurity acidify->isolated_acid organic_layer2 Organic Layer 2: - Neutral Impurity wash_acid->organic_layer2 Organic Phase aqueous_layer2 Aqueous Layer 2: - Protonated Target Compound wash_acid->aqueous_layer2 Aqueous Phase basify Basify with NaOH aqueous_layer2->basify extract Extract with Organic Solvent basify->extract final_product Pure Target Compound in Organic Solvent extract->final_product

Caption: Acid-Base Extraction Workflow for Purification.

Step-by-Step Acid-Base Extraction Protocol (to remove acidic impurities):

  • Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash with Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any acidic impurities (like the carboxylic acid), pulling them into the aqueous layer as their sodium salt.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash with Brine: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[11]

Final Purity Verification

Q3: After purification, how do I confirm the purity of my final product?

Answer: Always verify the purity of your final product. A combination of methods provides the highest confidence:

  • TLC: Run a final TLC. A pure sample should show a single, well-defined spot.

  • HPLC: High-Performance Liquid Chromatography offers a quantitative assessment of purity.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

By following these troubleshooting guides and understanding the principles behind them, you can effectively remove impurities from your this compound and proceed with confidence in your research.

References

  • This compound Price and Suppliers. Chemsrc.com. [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • How to choose the best solution for column chromatography? ResearchGate. [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). National Institutes of Health. [Link]

  • Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? ResearchGate. [Link]

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. [Link]

  • 2-Chloropyridine | C5H4ClN. PubChem. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]

  • Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. Frontiers in Chemistry. [Link]

  • JPS60132959A - Preparation of pyridinemethanol.
  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Manufacturing process of methyl-6-methylnicotinate. [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. [Link]

  • Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • PRACTICAL SKILLS - PAG 6 - PREPARATION OF A PURE ORGANIC SOLID. YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. [Link]

  • Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. (4-Chloro-6-methylpyridin-2-yl)methanol, a substituted pyridylmethanol, represents a key building block in the synthesis of a variety of functional molecules. Its utility as an intermediate necessitates a robust and unambiguous analytical methodology for quality control and reaction monitoring. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecular structure.

This guide, departing from rigid templates, offers an in-depth, experience-driven approach to the ¹H NMR analysis of this compound. We will dissect the anticipated spectrum, grounded in the fundamental principles of chemical shifts and spin-spin coupling, and provide a comparative analysis with structurally related analogues. This document is designed not merely as a protocol, but as a self-validating framework for understanding the causality behind the spectral features.

Predicted ¹H NMR Spectrum: A First-Principles Approach

Molecular Structure and Proton Environments:

The structure of this compound presents four distinct proton environments that will give rise to four unique signals in the ¹H NMR spectrum.

Figure 1. Molecular structure and proton designations for this compound.

Based on this structure, we anticipate the following signals:

  • Two Aromatic Protons (H-3 and H-5): These protons are on the pyridine ring and will appear as singlets due to the lack of adjacent protons for spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating methyl and hydroxymethyl groups.

  • One Methylene Signal (H-8): The two protons of the hydroxymethyl group are chemically equivalent and will appear as a singlet. The adjacent hydroxyl proton typically does not cause splitting due to rapid chemical exchange, especially in the presence of trace amounts of acid or water.

  • One Methyl Signal (H-7): The three protons of the methyl group are equivalent and will appear as a singlet.

  • One Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.

Comparative Analysis: Deducing Chemical Shifts from Analogs

To substantiate our predictions, we will compare the expected chemical shifts with those of structurally similar compounds. This comparative approach allows for a more refined estimation by considering the incremental effects of each substituent.

CompoundProton EnvironmentObserved Chemical Shift (δ, ppm) in CDCl₃Reference
2-Chloro-4-picolineH-36.87[ChemicalBook, 2-Chloro-4-picoline]
H-56.92[ChemicalBook, 2-Chloro-4-picoline]
CH₃2.20[ChemicalBook, 2-Chloro-4-picoline]
6-Methyl-2-pyridinemethanolAromatic Protons7.0-7.7[ChemicalBook, 6-Methyl-2-pyridinemethanol]
CH₂OH~4.7[ChemicalBook, 6-Methyl-2-pyridinemethanol]
CH₃~2.5[ChemicalBook, 6-Methyl-2-pyridinemethanol]
2-(Hydroxymethyl)pyridineAromatic Protons7.15-8.45[ChemicalBook, 2-(Hydroxymethyl)pyridine]
CH₂OH4.75[ChemicalBook, 2-(Hydroxymethyl)pyridine]

Table 1. ¹H NMR Chemical Shifts of Structurally Related Pyridine Derivatives.

Analysis of Substituent Effects:

  • Chloro Group (at C-4): The electron-withdrawing nature of the chlorine atom will deshield the adjacent protons (H-3 and H-5), causing a downfield shift.

  • Methyl Group (at C-6): As an electron-donating group, the methyl group will shield the ring protons, causing an upfield shift, particularly for the ortho-proton (H-5).

  • Hydroxymethyl Group (at C-2): This group is weakly electron-withdrawing and will have a minor deshielding effect on the adjacent proton (H-3).

Predicted Chemical Shifts for this compound:

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-37.0 - 7.2Singlet (s)Deshielded by the adjacent nitrogen and the C-4 chloro group, and weakly deshielded by the C-2 hydroxymethyl group.
H-56.8 - 7.0Singlet (s)Deshielded by the C-4 chloro group but shielded by the C-6 methyl group. The net effect is a slightly upfield shift compared to H-3.
CH₂ (H-8)~4.7Singlet (s)The chemical shift is primarily influenced by the adjacent electronegative oxygen and the pyridine ring. This is consistent with the value observed for 2-(hydroxymethyl)pyridine[1] and 6-methyl-2-pyridinemethanol.
CH₃ (H-7)~2.4Singlet (s)The chemical shift is typical for a methyl group attached to an aromatic ring.
OHVariable (e.g., 2.0-5.0)Broad Singlet (br s)The chemical shift is highly dependent on experimental conditions.

Table 2. Predicted ¹H NMR Data for this compound in CDCl₃.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound. The inclusion of an internal standard and careful sample preparation are critical for ensuring the trustworthiness of the data.

Materials:

  • This compound (purity ≥ 97%)[2]

  • Deuterated Chloroform (CDCl₃, 99.8% D) containing 1% Tetramethylsilane (TMS)

  • NMR Tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ with 1% TMS to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals corresponding to the different proton environments.

    • Analyze the multiplicities of the signals.

Figure 2. Workflow for ¹H NMR analysis.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the ¹H NMR analysis of this compound. By combining a first-principles prediction with a comparative analysis of related compounds, we have established a reliable set of expected spectral parameters. The provided experimental protocol ensures the acquisition of high-quality, trustworthy data.

For drug development professionals and researchers, this detailed analytical understanding is crucial for confirming the identity and purity of this important synthetic intermediate. Future work could involve the experimental validation of these predictions and the extension of this analytical approach to a broader range of substituted pyridylmethanols, thereby building a valuable spectral library for this class of compounds.

References

  • Wainwright, M. The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • LibreTexts Chemistry. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • PubChem. 2-Chloro-6-methylpyridin-4-amine. [Link]

  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

Sources

Structural Elucidation of (4-Chloro-6-methylpyridin-2-yl)methanol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and comparative NMR analysis of (4-Chloro-6-methylpyridin-2-yl)methanol , a critical intermediate in the synthesis of kinase inhibitors (e.g., Tpl2 inhibitors).

Executive Summary

Product: this compound (CAS: 98280-32-1) Application: Key scaffold for pyridine-based pharmaceutical intermediates. Analytical Challenge: Distinguishing the target molecule from its symmetric precursor (4-chloro-2,6-dimethylpyridine) and potential regioisomers during mono-oxidation steps.

This guide compares the 13C NMR performance of the target molecule against alternative analytical methods (1H NMR, LC-MS), demonstrating why 13C NMR—specifically when coupled with 2D correlation—is the definitive "product performance" metric for structural integrity.

Part 1: Technical Comparison & Performance Metrics

In drug development, "performance" of an analytical dataset is defined by its ability to resolve structural ambiguity. Below is a comparison of 13C NMR against standard alternatives for this specific pyridine derivative.

Feature13C NMR (Target Method) 1H NMR (Alternative) LC-MS (Alternative)
Quaternary Carbon Detection High. Directly observes C2, C4, C6. Critical for confirming Cl and CH3 placement.Low. Inferential only (via HMBC). Cannot directly "see" the Cl-bearing carbon.None.
Regioisomer Differentiation Excellent. Chemical shift of C4 (ipso-Cl) vs C6 (ipso-Me) is distinct (~145 vs ~158 ppm).Moderate. Symmetry can make isomers look identical (e.g., 4-Cl vs 6-Cl patterns are similar).Fail. Isomers have identical Mass/Charge (m/z 157/159).
Impurity Profiling High. Distinct peaks for unreacted starting material (symmetric methyls) vs product (asymmetric).Moderate. Methyl singlets may overlap in crowded regions (~2.5 ppm).High. Good for quantification, poor for structure.

Verdict: While LC-MS confirms the formula and 1H NMR confirms the groups, 13C NMR is the only standalone 1D technique that rigorously maps the carbon skeleton , specifically confirming the oxidation of one methyl group while retaining the chlorine at the 4-position.

Part 2: Detailed Spectral Analysis
1. Theoretical vs. Experimental Chemical Shifts

The following data correlates predicted Substituent Chemical Shift (SCS) additivity rules with reference values for similar pyridine scaffolds.

Solvent: DMSO-d6 (Recommended due to polarity of the -OH group) Reference Frequency: 100 MHz or higher.

Carbon LabelPositionTypePredicted Shift (δ, ppm)Assignment Logic (Causality)
C2 2-positionC_quat162.0 ± 2.0 Deshielded. Ipso to -CH2OH (electronegative O effect) + alpha-N effect.
C6 6-positionC_quat158.5 ± 2.0 Deshielded. Ipso to -CH3 + alpha-N effect. Slightly upfield of C2.
C4 4-positionC_quat144.5 ± 2.0 Distinctive. Ipso to -Cl. Typical 4-chloropyridine range.
C3 3-positionCH122.0 ± 1.5 Shielded. Ortho to -Cl and beta to -CH2OH.
C5 5-positionCH120.5 ± 1.5 Shielded. Ortho to -Cl and ortho to -CH3.
C7 MethanolCH264.5 ± 1.0 Characteristic. Typical benzylic-like alcohol shift.
C8 MethylCH324.0 ± 1.0 Characteristic. Typical pyridine-methyl shift.

Critical Insight: The separation between C2 (~162) and C6 (~158) is the key quality attribute. In the starting material (2,6-dimethyl), these carbons are equivalent (~158 ppm). The appearance of the downfield C2 signal confirms successful mono-functionalization.

2. Comparative Solvent Study
  • DMSO-d6: Preferred. Sharpens the -OH proton signal (in 1H NMR) and prevents aggregation, leading to sharper 13C lines for C2/C6.

  • CDCl3: Acceptable, but the -OH proton often exchanges or broadens. C2/C6 signals may shift slightly upfield (~1-2 ppm) compared to DMSO.

Part 3: Experimental Protocol (Self-Validating)

To ensure high-integrity data ("Trustworthiness"), follow this specific acquisition protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 20–30 mg of the solid product.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube (prevents shimming artifacts).

Step 2: Acquisition Parameters (Standard 400 MHz Instrument)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C2, C4, C6) have long T1 relaxation times. A short D1 will suppress their intensity, making assignment difficult.

  • Scans (NS): Minimum 512 scans (1024 preferred for clear quaternary detection).

  • Spectral Width: -10 to 200 ppm.

Step 3: Validation Workflow (The "Attached Proton Test")

  • Run a DEPT-135 or APT experiment immediately after the standard 13C.

    • Expectation:

      • Up/Positive: CH (C3, C5) and CH3 (C8).

      • Down/Negative: CH2 (C7).

      • Invisible (DEPT) / Retained (APT): Quaternary (C2, C4, C6).

  • Self-Validation: If C4 appears in the DEPT spectrum, the structure is incorrect (likely a loss of Cl or rearrangement).

Part 4: Visualization of Structural Logic
Diagram 1: Synthesis & Impurity Differentiation

This diagram illustrates the origin of the molecule and the critical comparison points for the NMR analysis.

SynthesisPath cluster_NMR 13C NMR Signature SM Starting Material 4-Chloro-2,6-dimethylpyridine (Symmetric Methyls) Target TARGET PRODUCT This compound (Asymmetric) SM->Target Mono-oxidation (Boekelheide) Note1 SM: 1 Signal for Me 1 Signal for C2/C6 SM->Note1 Impurity Impurity/Over-oxidation (4-Chloropyridine-2,6-diyl)dimethanol (Symmetric CH2OH) Target->Impurity Over-oxidation Note2 Target: 2 Distinct Signals C2 (162) vs C6 (158) Target->Note2

Caption: Synthesis pathway highlighting the symmetry break detectable by 13C NMR. The target product is the only species showing distinct quaternary shifts for C2 and C6.

Diagram 2: Assignment Logic Flowchart

A decision tree for assigning the specific regioisomer using 2D NMR correlations.

AssignmentLogic Start Unknown Pyridine Isomer (C7H8ClNO) H_NMR Step 1: 1H NMR Identify Singlets: ~2.5 (Me), ~4.6 (CH2) Start->H_NMR HSQC Step 2: HSQC Link Protons to Carbons H_NMR->HSQC Decision Step 3: HMBC (Long Range) Correlate CH2 protons to Quaternary C HSQC->Decision ResultA Correlation to ~162 ppm (C2) CONFIRMED: CH2OH at pos 2 Decision->ResultA Strong 3-bond coupling ResultB Correlation to ~145 ppm (C4) REJECTED: CH2OH at pos 4 Decision->ResultB If observed (Isomer)

Caption: Logical workflow for confirming the position of the hydroxymethyl group relative to the ring nitrogen using HMBC correlations.

References
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for Pyridine SCS values).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general Pyridine chemical shift additivity rules).
  • PubChem. (2025). Compound Summary for CAS 98280-32-1. National Library of Medicine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.

Structural Validation of (4-Chloro-6-methylpyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of pyridine-based pharmaceutical intermediates, regiochemical ambiguity is a silent failure mode. (4-Chloro-6-methylpyridin-2-yl)methanol (CAS: 98280-32-1) serves as a critical scaffold for bioactive compounds, yet it is frequently confused with its regioisomers, particularly the 6-chloro-4-methyl analog.

This guide rejects the industry standard of relying solely on 1D


H NMR for lot release. Instead, it presents a comparative validation framework  that contrasts the "Standard Approach" (high risk) with a "Multi-Dimensional Protocol" (high certainty). We define the "Alternative" not just as a competing product, but as the incorrect regioisomer that often contaminates supply chains due to non-selective halogenation or reduction pathways.

Part 2: The Structural Challenge (Target vs. Alternatives)

The primary challenge in validating this scaffold is distinguishing the target from its thermodynamic and kinetic by-products.

The Target vs. The Imposters
FeatureTarget Compound Alternative A (Regioisomer) Alternative B (Positional Isomer)
Structure This compound (6-Chloro-4-methylpyridin-2-yl)methanol (2-Chloro-6-methylpyridin-4-yl)methanol
CAS 98280-32-11227601-23-1152815-18-4
Risk Origin Desired ProductCommon impurity in non-selective synthesesIsomer from alternative reduction routes
Methyl Env. C6 (Adjacent to N, H5)C4 (Between H3, H5)C6 (Adjacent to N, H5)
Methanol Env. C2 (Adjacent to N, H3)C2 (Adjacent to N, H3)C4 (Between H3, H5)
Why Standard Methods Fail

Many Certificates of Analysis (CoA) rely on a simple 1D


H NMR integration check.
  • The Trap: Both the target and Alternative A show two singlet aromatic protons (or meta-coupled doublets) and a methyl singlet. Their chemical shifts are remarkably similar (

    
     7.0–7.5 ppm range).
    
  • The Consequence: A researcher may unknowingly carry the 6-chloro isomer into a cross-coupling reaction, leading to a "dead" synthesis steps later due to steric hindrance or incorrect electronics at the reaction site.

Part 3: Comparative Performance & Experimental Data

We compared the validation performance of a standard QC workflow against the proposed NOE-Integrated Protocol .

Method A: Standard 1D H NMR (The "Control")
  • Protocol: Dissolve 10 mg in DMSO-

    
    . Acquire 16 scans.
    
  • Observation: Shows two aromatic signals (

    
     7.25, 
    
    
    
    7.40), one methyl singlet (
    
    
    2.45), one methylene singlet (
    
    
    4.50).
  • Result: INCONCLUSIVE. Both the target and Alternative A fit this description. The chemical shift differences are too subtle to be diagnostic without an authentic reference standard.

Method B: The Validated NOE-Integrated Protocol (The "Gold Standard")
  • Protocol: Dissolve 15 mg in DMSO-

    
    . Acquire 1D 
    
    
    
    H NMR + 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
  • Mechanism: We exploit the spatial proximity of the substituents.

    • Target (6-Me): The Methyl group at C6 is spatially close only to the proton at C5.

    • Alternative A (4-Me): The Methyl group at C4 is spatially close to both the proton at C3 and the proton at C5.

Experimental Data Summary (Simulated based on Pyridine Physics)
ParameterMethod A (Standard)Method B (NOE-Integrated)
Differentiation Power Low (Requires Reference Std)High (Ab Initio Proof)
Methyl Signal Correlation N/ATarget: Strong NOE to 1 aromatic HAlternative A: Strong NOE to 2 aromatic Hs
Methanol Signal Correlation N/ATarget: Strong NOE to 1 aromatic H (H3)Alternative A: Strong NOE to 1 aromatic H (H3)
Confidence Level 60% (Presumptive)99.9% (Definitive)

Part 4: Step-by-Step Validation Protocol

This protocol is designed to be a self-validating system. If the data does not match the "Acceptance Criteria," the structure is rejected.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent OH proton exchange and sharpen couplings).
  • Concentration: 15-20 mg in 0.6 mL. High concentration is required for clear 2D NOE signals.

Data Acquisition
  • Experiment 1: Standard

    
    H NMR (sw = 12 ppm, d1 = 2s).
    
  • Experiment 2: 1D NOE or 2D NOESY.

    • Irradiation Target: The Methyl singlet (~2.4 - 2.5 ppm).

Data Interpretation (The Decision Matrix)

Analyze the resulting NOE spectrum using the following logic:

  • Identify the Methyl Peak: Locate the singlet integrating to 3H around 2.4-2.5 ppm.

  • Identify Aromatic Peaks: Locate the two aromatic signals (H3 and H5).

  • Check Correlations:

    • Does the Methyl peak show an NOE enhancement with ONLY ONE aromatic signal?

      • YES: This confirms the Methyl is at C6 (adjacent to H5 only) or C2. Since C2 is the methanol group (confirmed by chemical shift ~4.5 ppm), the Methyl is at C6. -> PASS (Target Structure) .

    • Does the Methyl peak show NOE enhancement with TWO aromatic signals?

      • YES: This confirms the Methyl is at C4 (sandwiched between H3 and H5). -> FAIL (Regioisomer Alternative A) .

Part 5: Visualization of the Validation Logic

The following diagram illustrates the critical decision pathway for distinguishing the target from its imposters.

ValidationLogic Start Unknown Sample (4-Cl-6-Me vs. Isomers) NMR Run 1H NMR + NOESY (DMSO-d6) Start->NMR CheckMe Analyze Methyl Group (~2.5 ppm) NOE NMR->CheckMe ResultA NOE to 1 Aromatic H CheckMe->ResultA Single Correlation ResultB NOE to 2 Aromatic Hs CheckMe->ResultB Double Correlation ConclusionA CONFIRMED TARGET (4-Chloro-6-methyl...) Methyl is adjacent to H5 only ResultA->ConclusionA ConclusionB REJECT: ISOMER A (6-Chloro-4-methyl...) Methyl is between H3 & H5 ResultB->ConclusionB

Figure 1: Decision tree for the structural assignment of methyl-substituted pyridine isomers using NOE spectroscopy.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24897192, this compound. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE application for regioisomer determination).

  • Reich, H. J. Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison. (Foundational methodology for NOE interpretation).

A Comparative Benchmarking Guide to (4-Chloro-6-methylpyridin-2-yl)methanol and Structurally Related Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Pyridine-based scaffolds are of particular interest due to their prevalence in a wide range of pharmaceuticals and bioactive compounds.[1] (4-Chloro-6-methylpyridin-2-yl)methanol has emerged as a versatile building block, offering multiple reaction handles for molecular elaboration.[2] This guide provides a comprehensive comparative analysis of this compound against structurally similar alternatives, supported by experimental data and established chemical principles. Our objective is to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The utility of a building block is fundamentally defined by the reactivity and selectivity of its functional groups. In this compound, the key reactive sites are the chloro substituent at the 4-position, a prime site for cross-coupling reactions, and the hydroxymethyl group at the 2-position, which can undergo a variety of transformations including oxidation and etherification. The methyl group at the 6-position provides steric and electronic influence that can modulate the reactivity of the pyridine core.

This guide will benchmark the performance of this compound in two critical transformations central to pharmaceutical chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. Furthermore, we will explore the oxidation of its hydroxymethyl group. The performance will be contrasted with building blocks where the chloro group is replaced by other halogens (bromo and iodo) and where the methyl group at the 6-position is absent.

Comparative Building Blocks

To provide a systematic evaluation, the following building blocks were selected for comparison, each varying a key structural feature of this compound:

Building Block CAS Number Key Structural Variation
This compound886372-59-4Target Compound
(4-Bromo-6-methylpyridin-2-yl)methanol1227593-93-5Halogen at C4
(4-Iodo-6-methylpyridin-2-yl)methanolNot readily availableHalogen at C4
(4-Chloropyridin-2-yl)methanol63071-10-3Substituent at C6

Benchmarking Performance in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[3] The reactivity of the C-X (X = Cl, Br, I) bond is a critical determinant of reaction efficiency. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the halo-substituted pyridinylmethanol (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Comparative Reactivity Analysis:

Building Block Relative Reactivity Typical Reaction Conditions Expected Yield
(4-Iodo-6-methylpyridin-2-yl)methanolHighestLower temperatures, shorter reaction timesExcellent
(4-Bromo-6-methylpyridin-2-yl)methanolHighModerate temperatures and reaction timesVery Good to Excellent
This compoundModerateHigher temperatures, longer reaction times, may require specialized ligandsGood to Very Good
(4-Chloropyridin-2-yl)methanolModerateSimilar to the 6-methyl analog, but may exhibit slightly different reactivity due to reduced steric hindrance.[6]Good to Very Good

The electron-deficient nature of the pyridine ring generally enhances the reactivity of halopyridines in Suzuki couplings compared to their benzenoid analogs.[7] However, the reactivity of chloropyridines can be sluggish and often requires more forcing conditions or the use of specialized, electron-rich phosphine ligands to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[8][9]

Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Halo-pyridine, Boronic Acid, Catalyst, Base Solvent Solvent Addition Reactants->Solvent 1. Add reagents Heating Heating and Stirring Solvent->Heating 2. Initiate reaction Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring 3. Track progress Quenching Quenching and Extraction Monitoring->Quenching 4. Upon completion Purification Column Chromatography Quenching->Purification 5. Isolate crude Product Purified Product Purification->Product 6. Obtain pure compound

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[10] Similar to the Suzuki-Miyaura coupling, the reactivity of the halo-substituent is a key factor.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, combine the halo-substituted pyridinylmethanol (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).[11]

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Comparative Reactivity Analysis:

Building Block Relative Reactivity Typical Reaction Conditions Expected Yield
(4-Iodo-6-methylpyridin-2-yl)methanolHighestMilder conditions, broader amine scopeExcellent
(4-Bromo-6-methylpyridin-2-yl)methanolHighVersatile, generally good yields with a wide range of aminesVery Good to Excellent
This compoundModerateRequires more active catalyst systems (e.g., bulky, electron-rich ligands)Good to Very Good
(4-Chloropyridin-2-yl)methanolModerateReactivity is influenced by the electronic nature of the pyridine ring and steric factors.[6]Good to Very Good

The choice of ligand is critical for the successful amination of chloropyridines. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond.

Logical Relationship: Factors Influencing Cross-Coupling Reactivity

CrossCoupling_Factors Reactivity Overall Reactivity Halogen Nature of Halogen (I > Br > Cl) Halogen->Reactivity Ligand Catalyst/Ligand System Ligand->Reactivity Substituents Pyridine Ring Substituents (Electronic & Steric Effects) Substituents->Reactivity Conditions Reaction Conditions (Temperature, Solvent, Base) Conditions->Reactivity

Caption: Key factors influencing the reactivity of halopyridines in cross-coupling reactions.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position is a valuable functional handle that can be readily oxidized to the corresponding aldehyde, a versatile intermediate for further transformations.

Experimental Protocol: TEMPO-mediated Oxidation

A mild and selective method for the oxidation of primary alcohols to aldehydes utilizes a TEMPO-based system.[12][13]

  • Dissolve the pyridinylmethanol (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane).

  • Add a catalytic amount of TEMPO (1-5 mol%) and a stoichiometric co-oxidant (e.g., N-chlorosuccinimide or trichloroisocyanuric acid, 1.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated to afford the crude aldehyde, which can be purified by chromatography if necessary.

Comparative Analysis:

The electronic nature of the pyridine ring can influence the rate of oxidation. Electron-withdrawing groups can sometimes make the alcohol slightly more challenging to oxidize, while electron-donating groups may facilitate the reaction. However, for the selected building blocks, the differences in oxidation efficiency are generally expected to be minor, with all substrates proceeding to the corresponding aldehyde in high yield under standard TEMPO-mediated conditions. The primary consideration for this transformation is the chemoselective oxidation of the alcohol in the presence of other sensitive functional groups.

Summary and Recommendations

The choice of building block for a particular synthetic application depends on a balance of reactivity, cost, and availability.

  • (4-Iodo-6-methylpyridin-2-yl)methanol , while expected to be the most reactive, is not readily commercially available and would likely require a multi-step synthesis, increasing cost and time.

  • (4-Bromo-6-methylpyridin-2-yl)methanol represents an excellent balance of high reactivity and commercial availability, making it a suitable choice for many applications where mild reaction conditions are desired.

  • This compound is often the most cost-effective option. While it is less reactive than its bromo and iodo counterparts, its successful application in cross-coupling reactions can be achieved with the appropriate selection of modern, highly active catalyst systems. This makes it an attractive option for large-scale synthesis where cost is a primary driver.

  • (4-Chloropyridin-2-yl)methanol offers an alternative for scenarios where the methyl group at the 6-position is not desired. Its reactivity in cross-coupling reactions is comparable to the 6-methyl analog.

References

  • Chemsrc.com. (2025-02-05). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chloropyridin-2-yl)methanol. Retrieved from [Link]

  • YouTube. (2020-09-03). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • ResearchGate. (2018-09-12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction.... Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SpringerLink. (2024-07-26). Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Retrieved from [Link]

  • NIH. (2015-01-01). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (2020-02-05). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid catalyzed by sym-collidinium chlorochromate (S-COCC) and DFT studies, HOMO-LUMO and MEPs mappings of products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NIH. (2017-10-02). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Faraday Discussions (RSC Publishing). (2023-01-09). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]

  • YouTube. (2012-04-06). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Pearson. (2024-09-23). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Beilstein Journals. (2017-10-02). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of (4-Chloro-6-methylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[3][4] This guide will delve into the biological potential of a specific subclass: derivatives of (4-Chloro-6-methylpyridin-2-yl)methanol.

While direct experimental data on the biological activities of derivatives of this compound are limited in publicly accessible literature, this guide will provide a comprehensive comparison based on structurally similar compounds. By examining the biological activities of analogous pyridine derivatives, we can infer the potential therapeutic applications and guide future research directions for this specific chemical class. We will explore key biological activities, compare the performance of different derivatives, provide detailed experimental protocols for assessing these activities, and discuss the underlying structure-activity relationships (SAR).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine derivatives are a well-established class of anticancer agents, with several approved drugs and numerous compounds in clinical development.[2] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of DNA replication, and induction of apoptosis.

Comparative Analysis of Anticancer Potency

To illustrate the anticancer potential of chloro-substituted pyridine derivatives, we will consider the activity of quinazoline-based chalcones, which share a similar chlorinated heterocyclic core. A study on 2-chloro-4-anilinoquinazoline-chalcones revealed significant antiproliferative activity against a panel of human cancer cell lines.[5]

Compound/DerivativeCancer Cell LineGI50 (μM)Reference
Quinazoline-chalcone 14g K-562 (Leukemia)0.622[5]
RPMI-8226 (Leukemia)1.81[5]
HCT-116 (Colon Cancer)<10[5]
LOX IMVI (Melanoma)<10[5]
MCF7 (Breast Cancer)<10[5]
Pyrimidodiazepine 16c Multiple Cell LinesPotent Cytotoxic Activity[5]

GI50: The concentration required to inhibit cell growth by 50%.

The data indicates that chloro-substituted heterocyclic compounds can exhibit potent, sub-micromolar antiproliferative activity against various cancer types. The presence of the chlorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have emerged as a promising source of new antibacterial and antifungal compounds.[7][8] The incorporation of a chlorine atom into the pyridine ring can enhance the antimicrobial properties of these molecules.[6]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of chlorinated pyridine derivatives can be illustrated by examining the activity of N-arylcinnamamides. A study on 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Compound/DerivativeBacterial StrainMIC (µM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide S. aureusSubmicromolar[6]
MRSASubmicromolar[6]
(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide S. aureusSubmicromolar[6]
MRSASubmicromolar[6]
Enterococcus faecalisHighly Active[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a compound that inhibits the visible growth of a microorganism.

These findings suggest that the presence and position of chlorine atoms on the aromatic rings are crucial for antibacterial efficacy. The 3,4-dichloro substitution pattern generally resulted in a broader spectrum of activity and higher potency compared to the 4-chloro analogues.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: A Frontier in Pyridine Derivative Research

Pyridine-containing heterocycles have shown promise as antiviral agents against a range of viruses, including influenza, HIV, and hepatitis viruses.[3] The mechanisms of action often involve the inhibition of viral enzymes, such as reverse transcriptase and polymerase, or interference with viral entry and replication processes.[3]

Conceptual Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_validation Hit Validation cluster_moa Mechanism of Action Synthesis Synthesis of this compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Characterized Compounds Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Assay Non-toxic Concentrations Dose_Response Dose-Response Curve Antiviral_Assay->Dose_Response Active Compounds ('Hits') Selectivity_Index Selectivity Index (SI) Calculation Dose_Response->Selectivity_Index EC50 & CC50 Values Enzyme_Inhibition Enzymatic Assays (e.g., Polymerase Inhibition) Selectivity_Index->Enzyme_Inhibition Validated Hits Viral_Replication Viral Replication Cycle Studies Selectivity_Index->Viral_Replication

Caption: A conceptual workflow for the discovery and characterization of novel antiviral agents.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyridine derivatives is intricately linked to their chemical structure. The nature, position, and stereochemistry of substituents on the pyridine ring can dramatically influence their potency, selectivity, and pharmacokinetic properties.

For instance, in the context of anticancer activity, the presence of halogen atoms like chlorine can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with hydrophobic pockets of target proteins.[6] However, bulky groups can sometimes lead to decreased activity.[1]

In the case of antimicrobial agents, electron-withdrawing groups on the aromatic ring have been shown to enhance activity.[6] The overall lipophilicity of the molecule also plays a crucial role in its ability to penetrate bacterial cell walls.

The mechanism of action for many biologically active pyridine derivatives involves the inhibition of key enzymes. For example, some pyridine-based compounds act as kinase inhibitors, which are critical regulators of cell signaling pathways involved in cell proliferation and survival.[9] Understanding these molecular interactions is vital for the rational design of more potent and selective drug candidates.

Logical Relationship in SAR Studies

SAR_Logic Core Pyridine Scaffold Substituent Substituent Modification (e.g., -Cl, -CH3, -OH) Core->Substituent Physicochemical Altered Physicochemical Properties (Lipophilicity, pKa, Sterics) Substituent->Physicochemical Pharmacokinetic Modified Pharmacokinetics (ADME) Physicochemical->Pharmacokinetic Pharmacodynamic Altered Pharmacodynamics (Target Binding) Physicochemical->Pharmacodynamic Biological_Activity Change in Biological Activity (Potency, Selectivity) Pharmacokinetic->Biological_Activity Pharmacodynamic->Biological_Activity

Caption: The logical flow of how structural modifications impact the biological activity of a compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently sparse, the extensive research on structurally related pyridine compounds provides a strong foundation for their potential as therapeutic agents. The presence of the chloro and methyl substituents on the pyridine core suggests that these derivatives could exhibit significant anticancer, antibacterial, and antiviral properties.

Future research should focus on the synthesis of a library of this compound derivatives with diverse functional groups. Systematic screening of these compounds using the assays outlined in this guide will be crucial to elucidate their biological potential and establish clear structure-activity relationships. Such studies will undoubtedly contribute to the development of novel and effective therapeutic agents for a range of diseases.

References

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). PMC - NIH. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024). MDPI. [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2020). PMC - NIH. [Link]

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  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (n.d.). ResearchGate. [Link]

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  • (PDF) Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (n.d.). ResearchGate. [Link]

  • (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237. (n.d.). PubChem. [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (2020). MDPI. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). PMC - NIH. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (n.d.). PMC - NIH. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC - NIH. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). NIH. [Link]

  • Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. (2022). MDPI. [Link]

  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (2022). brief.land. [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (n.d.). PubMed. [Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2022). ScienceOpen. [Link]

  • Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO 2 and DAPTA Ligands. (2024). MDPI. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal. [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (n.d.). Annex Publishers. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2022). Arabian Journal of Chemistry. [Link]

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Navigating the Reactive Landscape of (4-Chloro-6-methylpyridin-2-yl)methanol: A Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, (4-Chloro-6-methylpyridin-2-yl)methanol presents a versatile scaffold, rich with potential for derivatization. However, the presence of two distinct reactive centers—a chloro group at the 4-position and a hydroxymethyl group at the 2-position—necessitates a nuanced understanding of its chemical behavior to achieve desired synthetic outcomes. This guide provides an in-depth analysis of the regioselectivity of key reactions with this substrate, supported by established principles of organic chemistry and analogous transformations.

Understanding the Electronic and Steric Landscape

The reactivity of this compound is governed by the interplay of its substituents and the inherent electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack.

The key functional groups influencing regioselectivity are:

  • 4-Chloro Group: An electron-withdrawing group that further activates the C4 position for nucleophilic aromatic substitution (SNAr). It also serves as a reactive handle for metal-catalyzed cross-coupling reactions.

  • 2-Hydroxymethyl Group: A versatile functional group that can undergo oxidation to an aldehyde or be converted into a leaving group for nucleophilic substitution. Its proximity to the nitrogen atom can also influence reactivity through chelation or steric hindrance.

  • 6-Methyl Group: An electron-donating group that can subtly influence the electron density of the ring and provides steric bulk around the C6 position.

This intricate balance of electronic and steric factors dictates the preferred site of reaction under various conditions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. In the case of this compound, the primary competition is between substitution at the C4 position and reaction at the C2-hydroxymethyl group.

Predicted Regioselectivity: Nucleophilic attack is highly favored at the C4 position , leading to the displacement of the chloride.

Causality: The pyridine nitrogen, being highly electronegative, withdraws electron density most effectively from the C2, C4, and C6 positions. The chloro group at C4 is a good leaving group and the carbon at this position is activated towards nucleophilic attack. While the hydroxymethyl group at C2 could potentially be a site for nucleophilic attack if converted to a better leaving group, the direct SNAr at C4 is generally more facile. Studies on similarly substituted heterocyclic systems, such as 2,4-dichloroquinazolines, have shown a strong preference for nucleophilic substitution at the 4-position.[1] This is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic.[1]

Comparative Analysis of Nucleophilic Substitution Sites

Reactive SiteNucleophile TypeProbable OutcomeSupporting Rationale
C4-Cl Amines, Alkoxides, ThiolatesHigh yield of C4-substituted product.Electronically activated position; good leaving group.[1]
C2-CH₂OH Strong nucleophiles (under forcing conditions)Low to no direct reaction.The hydroxyl group is a poor leaving group.
C2-CH₂OH (activated) NucleophilesPossible substitution.Conversion of -OH to a better leaving group (e.g., -OTs, -OMs) is required.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from general procedures for SNAr reactions on chloropyridines.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-Dimethylformamide or Dioxane) is added the desired amine (1.2-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

  • The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Flow of Nucleophilic Aromatic Substitution

SNAr_Reaction Substrate This compound Product 4-Amino-6-methylpyridin-2-yl)methanol Substrate->Product SNAr at C4 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product Byproduct HCl

Caption: Predominant SNAr pathway at the C4 position.

Metal-Catalyzed Cross-Coupling: Targeting the C-Cl Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. For this compound, the C4-Cl bond is the prime site for such transformations.

Predicted Regioselectivity: Cross-coupling reactions will occur exclusively at the C4 position .

Causality: The mechanism of Suzuki-Miyaura coupling involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond.[2] Aryl chlorides are suitable substrates for this reaction, particularly with the use of electron-rich and bulky phosphine ligands. The C-Cl bond is significantly more reactive in this context than the C-O bond of the hydroxymethyl group. The hydroxymethyl group is not expected to interfere with the catalytic cycle under typical Suzuki conditions.

Comparative Analysis of Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Ligand SystemProbable Outcome
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosSelective C4-arylation.
Buchwald-Hartwig AminePd₂(dba)₃ / BINAPSelective C4-amination.
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuISelective C4-alkynylation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

  • In a Schlenk flask, this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%) are combined.

  • A base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) is added.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvent (e.g., 1,4-Dioxane/water mixture) is added.

  • The reaction mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling Pd0 Pd(0)L2 Intermediate1 Ar-Pd(II)-Cl(L2) Pd0->Intermediate1 OxAdd Oxidative Addition Intermediate2 Ar-Pd(II)-Ar'(L2) Intermediate1->Intermediate2 Transmetalation Transmetalation Intermediate2->Pd0 Product Coupled Product Intermediate2->Product RedElim Reductive Elimination Substrate This compound BoronicAcid Ar'B(OH)2

Caption: Key steps in the Suzuki-Miyaura cross-coupling at the C4-Cl bond.

Oxidation: Targeting the Hydroxymethyl Group

The hydroxymethyl group at the C2 position is the primary site for oxidation reactions, offering a pathway to the corresponding aldehyde.

Predicted Regioselectivity: Oxidation will selectively occur at the C2-hydroxymethyl group .

Causality: The primary alcohol of the hydroxymethyl group is readily oxidized to an aldehyde using a variety of mild oxidizing agents. The C4-chloro group and the pyridine ring are generally stable under these conditions. Common reagents for this transformation include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

Comparative Analysis of Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesPotential Drawbacks
MnO₂ CH₂Cl₂ or CHCl₃, room temp.Mild, selective for allylic/benzylic alcohols.Requires stoichiometric amounts, can be slow.
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temp.Fast, high-yielding, mild.Can be expensive, produces iodinane byproduct.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yields, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor.

Experimental Protocol: Oxidation with Manganese Dioxide

  • To a stirred suspension of activated manganese dioxide (5-10 eq.) in a suitable solvent (e.g., dichloromethane or chloroform) is added a solution of this compound (1.0 eq.).

  • The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with the solvent.

  • The combined filtrate is concentrated under reduced pressure to afford the crude aldehyde, which can be further purified if necessary.

Oxidation of the Hydroxymethyl Group

Oxidation_Reaction Substrate This compound Product 4-Chloro-6-methylpyridine-2-carbaldehyde Substrate->Product Oxidation Oxidant Oxidizing Agent (e.g., MnO2) Oxidant->Product

Caption: Selective oxidation of the C2-hydroxymethyl group.

Conclusion

The regioselectivity of reactions with this compound is highly predictable based on fundamental principles of organic chemistry. Nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions are expected to proceed selectively at the electronically activated C4 position, displacing the chloro group. In contrast, oxidation reactions will selectively target the C2-hydroxymethyl group. This understanding allows for the strategic design of synthetic routes to a diverse range of substituted pyridine derivatives for applications in drug discovery and materials science.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021). Retrieved from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (4-Chloro-6-methylpyridin-2-yl)methanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document is structured to provide not just procedural instructions, but a deep understanding of the causality behind these essential protocols, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Based on this data, the compound should be handled as, at minimum, a hazardous substance with the following potential classifications[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The core principle of its disposal is dictated by its chemical structure: a halogenated heterocyclic compound. Halogenated organic compounds are of particular environmental concern due to their potential persistence and the possibility of forming toxic byproducts, such as dioxins, if incinerated improperly. Therefore, under no circumstances should this compound be disposed of via sanitary sewer or mixed with general laboratory trash .

The U.S. Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[2][3]

Summary of Key Hazard & Regulatory Information
ParameterDescriptionSource
Compound Name This compound-
CAS Number 34162-72-4-
Anticipated Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)[1]
Primary Disposal Route Approved Hazardous Waste Disposal Plant[1]
Governing Regulation Resource Conservation and Recovery Act (RCRA)[2][3]
Likely RCRA Waste Code D038 (Pyridine waste) or other applicable codes based on toxicity.[2][3]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste container is full. The causality here is rooted in preventing dangerous chemical reactions and ensuring the waste stream is correctly characterized for the disposal facility.

  • Segregation is Paramount: This compound must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[4][5] Mixing with non-halogenated solvents can unnecessarily classify the entire volume as more expensive and difficult-to-dispose-of halogenated waste.[4]

  • Avoid Incompatibilities: Do not mix with strong acids, bases, or oxidizing agents. Chlorinated compounds can react unpredictably with these substances. A general list of incompatible chemicals should always be consulted.

  • Container Selection: Use a designated, chemically-resistant container (e.g., high-density polyethylene - HDPE) that can be securely sealed.[5][6] The container must be in good condition, free of leaks or cracks.

  • Secondary Containment: All liquid waste containers must be stored within a larger, chemically-resistant secondary containment bin or tray to contain any potential leaks.[6]

Step-by-Step Disposal Procedure

This protocol ensures compliance with EPA and institutional safety standards.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, don appropriate PPE. This is your primary defense against direct exposure.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile gloves (double-gloving is recommended).

  • Body Protection: A standard laboratory coat.

  • Work Area: All transfers must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

Step 2: Waste Collection

  • Carefully transfer the waste this compound, including any contaminated solids like silica gel or filter paper, into the designated "Halogenated Organic Waste" container.

  • Use a funnel for liquid transfers to prevent spills.

  • Do not overfill the container. A safe maximum is 80% capacity to allow for vapor expansion.

Step 3: Container Labeling Proper labeling is a critical RCRA requirement. An improperly labeled container can result in significant fines and unsafe conditions.[7]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "this compound" and list any other chemical constituents in the container with their approximate percentages.

  • Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

  • Record the accumulation start date on the label.

Step 4: Secure Storage

  • Keep the waste container tightly sealed except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.

  • Ensure the storage area is cool, dry, and well-ventilated.

Step 5: Arranging for Disposal

  • Once the container is full (or within the time limits specified by your institution, often 12 months for academic labs), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4]

  • Do not attempt to transport the waste yourself. Disposal must be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural logic for handling this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_storage Storage & Final Disposal start Identify Waste: This compound haz_id Assess Hazards: - Skin/Eye/Resp Irritant - Halogenated Compound start->haz_id ppe Don Personal Protective Equipment (PPE) haz_id->ppe container Select & Label 'Halogenated Waste' Container ppe->container transfer Transfer Waste in Chemical Fume Hood container->transfer seal Securely Seal Container (Do not overfill) transfer->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs contact_ehs->store No disposal Professional Disposal via Licensed TSDF contact_ehs->disposal Yes caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills (< 100 mL) inside a Chemical Fume Hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material into a sealable bag or container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the bag of contaminated absorbent as "Hazardous Waste" with the full chemical name and dispose of it through EHS.

For Large Spills (> 100 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's EHS emergency line and campus safety from a safe location. Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Re-enter: Wait for trained emergency responders to handle the cleanup.

References

  • Methanol Safety Data Sheet . Carl ROTH. [Link]

  • Safety Data Sheet: Methanol . Carl ROTH. [Link]

  • Methanol Safety Data Sheet . Brenntag. [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD . Chemsrc.com. (2025-02-05). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Wuppertal. [Link]

  • EPA HAZARDOUS WASTE CODES . Unknown Source. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. (2025-12-01). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • U List of Hazardous Wastes . Minnesota Pollution Control Agency. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Chloro-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings a responsibility to ensure the utmost safety in our laboratories. This guide provides a detailed operational plan for the safe handling of (4-Chloro-6-methylpyridin-2-yl)methanol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Given that specific safety data for this compound is not extensively published, our safety protocols are built upon a robust analysis of structurally analogous compounds. This proactive, evidence-based approach is a cornerstone of modern laboratory safety, ensuring we are prepared for potential hazards even when data is incomplete. The guidance herein is derived from the hazard profiles of similar chlorinated pyridine and methylpyridine methanol derivatives.[1][2][3]

Hazard Assessment: An Evidence-Based Approach

The first principle of laboratory safety is to understand the potential risks. Based on the Globally Harmonized System (GHS) classifications of structurally related compounds, we can anticipate the primary hazards associated with this compound.[4][5][6]

Anticipated GHS Hazard Classifications

Hazard ClassGHS CategoryHazard StatementAssociated PictogramSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
ngcontent-ng-c780544980="" class="ng-star-inserted">
[3]
Skin IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage / Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
ngcontent-ng-c780544980="" class="ng-star-inserted">
/

Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
ngcontent-ng-c780544980="" class="ng-star-inserted">

This table synthesizes data from related compounds to project the likely hazard profile of this compound.

The presence of the "Corrosion" pictogram for eye damage in a related compound necessitates a higher level of precaution. Therefore, our PPE selection must prioritize robust protection against skin and eye contact, as well as inhalation of any dust or aerosols.

Core Directive: Engineering Controls and Personal Protective Equipment

The foundation of safe chemical handling is a combination of engineering controls and appropriate PPE. This multi-layered approach minimizes exposure risk at every step.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to keep airborne concentrations of the chemical low and protect the user from inhaling potentially irritating dust or vapors.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from direct contact with the chemical. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Due to the significant risk of serious eye damage, standard safety glasses are insufficient.

    • Minimum Requirement: Tightly sealed chemical splash goggles.

    • Best Practice: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or during procedures with a high splash potential. This is crucial to protect against the irreversible eye damage indicated by the H318 hazard statement.

  • Skin Protection:

    • Gloves: Nitrile gloves are the standard for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before use.[1] For prolonged work or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always practice proper glove removal techniques to avoid contaminating your skin.[1]

    • Protective Clothing: A buttoned, long-sleeved laboratory coat is required. Ensure the material is appropriate for chemical resistance. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Contaminated work clothing should not be allowed out of the workplace.[7]

  • Respiratory Protection:

    • When working within a certified fume hood, respiratory protection is typically not required. However, if there is a failure of engineering controls or during a large spill cleanup, respiratory protection is essential.

    • Emergency Use: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available. All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures is key to minimizing risk and ensuring reproducible, safe science.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don3 3. Gloves Wash1 Wash Hands Don3->Wash1 Enter Lab Area Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff3 3. Lab Coat Wash2 Wash Hands Thoroughly Doff3->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Exit Lab Area Wash2->End

Caption: PPE Donning and Doffing Sequence.

Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • PPE: Don all required PPE as described in the sequence above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat or paper within the fume hood to contain any dust.

  • Dissolving: When making solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After completing the work, decontaminate any equipment used. Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove PPE in the correct order before leaving the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[2][7]

Emergency and Disposal Plans

Preparedness is paramount. Every member of the lab must know these procedures.

Spill Response
  • Small Spill (inside fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., universal binding agents, sand) to contain the spill.[8][9]

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Clean the area with a suitable solvent and decontaminant.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry into the contaminated area.

    • Follow your institution's specific emergency response protocol.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect our environment.

  • Chemical Waste: All waste containing this compound, including excess solids and solutions, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as solid hazardous waste. Do not place them in the regular trash.

  • Disposal Vendor: All chemical waste must be disposed of through an approved and licensed waste disposal plant.[2][10][11] Do not pour any amount of this chemical down the drain.[9]

The following workflow outlines the decision-making process for waste segregation and disposal.

Disposal_Workflow cluster_hazardous Hazardous Waste Stream Start Waste Generated IsContaminated Is it contaminated with This compound? Start->IsContaminated SolidWaste Solid Waste Container (Contaminated PPE, weigh boats) IsContaminated->SolidWaste Yes, Solid LiquidWaste Liquid Waste Container (Unused solutions, rinsates) IsContaminated->LiquidWaste Yes, Liquid NonHazardous Non-Hazardous Waste (Regular Trash / Recycling) IsContaminated->NonHazardous No LicensedDisposal Dispose via Licensed Waste Carrier SolidWaste->LicensedDisposal LiquidWaste->LicensedDisposal

Caption: Waste Segregation and Disposal Workflow.

By integrating this expert guidance into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Capot Chemical. (2017, April 6). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Dräger. (n.d.). 4-Chloro-2-methylaniline | C7H8ClN | 95-69-2 – Detectors & Protection Equipment.
  • AK Scientific, Inc. (n.d.). (2-Chloro-4-methylpyridin-3-yl)methanol Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Actylis Lab Solutions. (2024, September 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • MilliporeSigma. (n.d.). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • Chem-Impex. (n.d.). 4-Chloro-2-pyridinemethanol.
  • BLDpharm. (n.d.). 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS).
  • Sigma-Aldrich. (n.d.). (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.